1H-Phenalen-1-one, hydrazone
Description
Contextualization of Hydrazone Chemistry
Hydrazones are a significant class of organic compounds that have been extensively studied due to their straightforward synthesis and the wide-ranging reactivity of the functional group. researchgate.net They are pivotal intermediates in numerous organic transformations and are integral to the synthesis of a variety of heterocyclic compounds. naturalspublishing.comnumberanalytics.com
The history of hydrazones is intrinsically linked to the development of hydrazine (B178648) chemistry in the late 19th century. German chemist Emil Fischer made a seminal contribution in 1875 by synthesizing phenylhydrazine, the first derivative of hydrazine. princeton.eduhydrazine.com This discovery was followed by Theodor Curtius's first synthesis of hydrazine itself in 1887. princeton.eduhydrazine.com The term "hydrazone" was officially coined by Fischer in 1888 to describe the products of the reaction between hydrazines and carbonyl compounds. nih.gov The first synthesis of a simple hydrazone was reported in 1887, involving the reaction of benzaldehyde (B42025) with hydrazine. numberanalytics.com
Hydrazones quickly gained significance as crucial intermediates in organic synthesis. wisdomlib.org They are famously involved in the Wolff-Kishner reduction, a classic method for deoxygenating aldehydes and ketones to their corresponding alkanes. wisdomlib.orgfiveable.me Their ability to participate in condensation reactions, cycloadditions, and other transformations has cemented their importance as versatile building blocks for constructing complex organic molecules. numberanalytics.com
Hydrazones are characterized by the R¹R²C=N-NH₂ functional group, which is formed by the replacement of the oxygen atom of an aldehyde or ketone with a =N-NH₂ moiety. researchgate.netwikipedia.org This structure imparts a unique combination of electronic properties.
The key features include:
The Azomethine Group : The C=N double bond is a defining feature, leading to potential E/Z configurational isomerism. numberanalytics.comrsc.org
Nucleophilic and Electrophilic Centers : The two nitrogen atoms are nucleophilic, with the terminal amino-type nitrogen being generally more reactive. naturalspublishing.com The imine carbon atom exhibits both nucleophilic and electrophilic character. naturalspublishing.commdpi.com
Acidity : The hydrogen atom on the amino nitrogen is acidic. rsc.org Additionally, the α-hydrogen atom on a carbon attached to the imine carbon is significantly more acidic than in the parent ketone, facilitating reactions via deprotonation to form azaenolates. wikipedia.org
Tautomerism : Hydrazones, particularly acylhydrazones, can exhibit keto-enol (or amido-iminol) tautomerism. mdpi.comtaylorandfrancis.com They typically exist in the keto form in the solid state but can establish an equilibrium between the two forms in solution. mdpi.com
Table 1: Key Structural and Electronic Features of the Hydrazone Group
| Feature | Description | Significance |
| Functional Group | R¹R²C=N-NHR³ | Defines the class of compounds. researchgate.net |
| Key Bond | Carbon-Nitrogen Double Bond (C=N) | Allows for E/Z isomerism; central to reactivity. numberanalytics.comrsc.org |
| Reactivity Centers | Nucleophilic nitrogen atoms; Electrophilic/Nucleophilic imine carbon. | Enables reactions with a wide range of electrophiles and nucleophiles. naturalspublishing.commdpi.com |
| Tautomerism | Keto-enol tautomerism in solution. | Influences reactivity and coordination chemistry. mdpi.comtaylorandfrancis.com |
| Acidity | Acidic N-H proton and α-C-H proton. | Important for synthesis and functional group transformations. wikipedia.orgrsc.org |
Hydrazones are broadly classified as derivatives of aldehydes or ketones. researchgate.net Their diversity stems from the wide variety of substituents that can be attached to both the carbonyl carbon and the hydrazine nitrogen.
Common classifications include:
Simple Hydrazones : Formed from hydrazine (H₂N-NH₂). The general structure is R¹R²C=N-NH₂. wikipedia.org
Substituted Hydrazones : Derived from substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). These are often used as reagents for the characterization of carbonyl compounds.
N,N-dialkylhydrazones : These have two alkyl groups on the terminal nitrogen, and their azaenolates are useful in C-C bond-forming reactions. wikipedia.org
Acylhydrazones (or Hydrazide-hydrazones) : These possess an acyl group attached to the second nitrogen (R-C(=O)NH-N=CR¹R²). They are important ligands in coordination chemistry and serve as intermediates for synthesizing various heterocycles. rsc.orgmdpi.com
Thiosemicarbazones and Semicarbazones : These are major subgroups of hydrazones where the terminal nitrogen is part of a thiourea (B124793) or urea (B33335) moiety, respectively. wisdomlib.org
Structural Features and Electronic Characteristics of the Hydrazone Functional Group
Genesis and Structural Peculiarities of 1H-Phenalen-1-one, Hydrazone
The compound this compound is a specific derivative that combines the hydrazone functional group with a large, polycyclic aromatic hydrocarbon framework. Its properties are a direct result of this molecular architecture.
The synthesis of this compound follows the general and well-established method for hydrazone formation: the condensation reaction between a carbonyl compound and a hydrazine. numberanalytics.com In this specific case, the carbonyl-containing reactant is 1H-Phenalen-1-one, and the other reactant is hydrazine or a substituted hydrazine. naturalspublishing.commdpi.com
The reaction involves the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of 1H-Phenalen-1-one, followed by the elimination of a water molecule to form the C=N double bond. fiveable.menumberanalytics.com The molecular formula of the resulting compound, this compound, is C₁₃H₁₀N₂. uni.lu
Table 2: Synthesis of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1H-Phenalen-1-one (C₁₃H₈O) nist.gov | Hydrazine (N₂H₄) | This compound (C₁₃H₁₀N₂) uni.lu | Condensation numberanalytics.com |
The structure of this compound is defined by the hydrazone functional group (=N-NH₂) being directly attached to the C1 position of the phenalenyl ring system, replacing the original ketone oxygen.
The phenalenyl (PLY) moiety is a large, planar, fused-ring system consisting of three fused benzene (B151609) rings. This core structure imparts several distinctive characteristics to the molecule:
Extended π-Conjugation : The phenalenyl system is a polycyclic aromatic hydrocarbon with an extensive network of delocalized π-electrons. This conjugation influences the electronic properties of the attached hydrazone group.
Electronic Properties : Closed-shell phenalenyl systems are known to be excellent electron acceptors and can participate in redox reactions. researchgate.net
Stability : The phenalenyl scaffold is noted for conferring high thermal stability to its derivatives. researchgate.netresearchgate.net The phenalenyl radical is particularly stable due to the extensive delocalization of the unpaired electron (spin) over the entire ring system. researchgate.netresearchgate.net
The direct linkage of the hydrazone group to this large aromatic scaffold creates a molecule where the reactivity of the hydrazone is modulated by the electronic nature and steric bulk of the phenalenyl core. Research on related phenalenyl-hydrazone Schiff base ligands has shown their utility in forming metal complexes with interesting electrochemical properties, highlighting the potential of the phenalenyl framework in designing functional molecules. researchgate.net
Position within the Broader Phenalenone Derivative Landscape
The parent molecule, 1H-Phenalen-1-one, is a polycyclic aromatic ketone with a distinctive three-ring (6/6/6) system. frontiersin.org This core structure is the foundation for a wide array of derivatives, many of which are of significant interest due to their natural occurrence and diverse bioactivities. frontiersin.orgnih.gov Phenalenone derivatives are often sourced from fungi, particularly of the Penicillium and Talaromyces genera, and are classed as polyketides. nih.govnih.gov
This compound is a synthetic derivative, distinguished by the presence of a hydrazone group (=N-NH₂) in place of the ketone group (=O) at the 1-position of the phenalene (B1197917) ring. nih.gov This places it in a category of phenalenones modified at the carbonyl function. The broader landscape of phenalenone derivatives is vast and includes:
Natural Products: Many phenalenones are secondary metabolites from fungi and plants. nih.govresearchgate.net Examples include complex dimers and oligomers like duclauxin, which is formed from phenalenone intermediates. frontiersin.orgnih.gov Other natural derivatives feature hydroxyl, methoxy, and other substitutions on the aromatic rings, such as the compounds isolated from the fungus Penicillium herquei. nih.govresearchgate.net
Synthetic Analogues: Chemists synthesize derivatives to explore and enhance specific properties. This includes the introduction of various functional groups, such as halogens, amino groups, and alkyl chains, onto the phenalenone skeleton. google.com For instance, 9-hydroxy-1H-phenalen-1-one is a key derivative used as a precursor in further synthesis. The hydrazone derivative itself serves as a versatile synthetic intermediate. researchgate.net
The modification of the ketone to a hydrazone changes the electronic properties and reactivity of the molecule. The hydrazone group can act as a nucleophile or as a ligand, opening up different chemical pathways compared to the parent ketone.
Overview of Academic Research Trajectories for this compound and Analogues
Academic research involving phenalenones follows several distinct trajectories, from the isolation of natural products to the synthesis of novel compounds for specific applications.
One major research area is the discovery and characterization of new phenalenone derivatives from natural sources, primarily fungi. nih.govrsc.org These studies often focus on the potent biological activities of the isolated compounds, which include antimicrobial, cytotoxic, and antitumor properties. frontiersin.orgresearchgate.net For example, derivatives isolated from the marine-derived fungus Coniothyrium cereale have shown antimicrobial activity. rsc.org
A second significant trajectory is the synthetic modification of the phenalenone core to create molecules with tailored functions. Research on this compound falls squarely within this area. The hydrazone functional group makes it a valuable precursor for creating more complex molecules. For instance, it has been used as a starting material (precursor Hz-PLY) to design a new Schiff base ligand, (E)-9-(2-(2-hydroxy-3-methoxybenzylidene)hydrazineyl)-1H-phenalen-1-one. researchgate.net This ligand was subsequently used to synthesize a dinuclear iron(III) complex, demonstrating the utility of the hydrazone derivative in coordination chemistry and materials science. researchgate.net
A third research avenue leverages the unique photophysical properties of the phenalenone structure. 1H-Phenalen-1-one is a well-known photosensitizer, efficiently producing singlet oxygen upon exposure to light. researchgate.net This property is exploited in research aimed at developing new photosensitizers for various applications, including photodynamic therapy. A patent describes the use of 1H-phenalen-1-one derivatives with attached nitrogen-containing radicals for the inactivation of microorganisms, highlighting a push towards practical applications. google.com
The research on analogues, such as hydroxylated phenalenones, also contributes to the broader understanding and application of this class of compounds. The synthesis of 8-phenylphenalenones, for example, expands the structural diversity and potential applications of these molecules. acs.org The study of these various derivatives, both natural and synthetic, continues to be a vibrant area of chemical research. researchgate.netacs.org
Table 2: Examples of Phenalenone Derivatives and Research Focus
| Derivative Name | Key Structural Feature | Primary Research Focus | Source |
|---|---|---|---|
| 1H-Phenalen-1-one | Parent ketone | Photosensitizer, synthetic precursor | researchgate.net |
| Duclauxin | Heptacyclic oligophenalenone dimer | Antitumor and other biological activities | frontiersin.orgnih.gov |
| 9-Hydroxy-1H-phenalen-1-one | Hydroxyl group at C-9 | Synthetic precursor, antimicrobial properties | |
| (E)-9-(2-(2-hydroxy-3-methoxybenzylidene)hydrazineyl)-1H-phenalen-1-one | Schiff base derived from a hydrazone | Ligand for metal complexes | researchgate.net |
| Amino-substituted Phenalenones | Amino groups on the ring system | Photosensitizers for antimicrobial applications | google.com |
Structure
3D Structure
Properties
CAS No. |
6968-74-7 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(Z)-phenalen-1-ylidenehydrazine |
InChI |
InChI=1S/C13H10N2/c14-15-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H,14H2/b15-12- |
InChI Key |
HPLDEWYDQJJTIC-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=C/C(=N/N)/C3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC(=NN)C3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1h Phenalen 1 One, Hydrazone and Its Derivatives
Fundamental Condensation Approaches
The most direct and foundational method for synthesizing 1H-Phenalen-1-one, hydrazone involves the condensation of a ketone with a hydrazine (B178648) derivative. numberanalytics.com This reaction is a cornerstone of hydrazone synthesis.
Direct Condensation Reactions of 1H-Phenalen-1-one with Hydrazine
The synthesis of this compound is primarily achieved through the direct condensation reaction between 1H-Phenalen-1-one and hydrazine. numberanalytics.comnih.gov This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the 1H-Phenalen-1-one, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone. numberanalytics.com The general reaction is depicted below:
1H-Phenalen-1-one + Hydrazine → this compound + Water
This method is a straightforward and widely used approach for preparing hydrazones from their corresponding ketone precursors.
Influence of Solvent Systems and Reaction Conditions
The efficiency and outcome of the condensation reaction are significantly influenced by the chosen solvent system and prevailing reaction conditions. numberanalytics.com Polar solvents are often favored as they can help stabilize the intermediates and transition states involved in the reaction mechanism. numberanalytics.com The pH of the reaction medium is another critical factor; a slightly acidic to neutral pH is generally considered optimal for hydrazone formation. numberanalytics.com
Temperature also plays a pivotal role, with many hydrazone syntheses, including those involving related structures, being carried out at reflux for extended periods to ensure completion of the reaction. For instance, the synthesis of hydrazones from acetophenones has been reported to proceed in ethanol (B145695) at reflux for 24 hours. researchgate.net The choice of the hydrazine source, such as hydrazine hydrochloride or N,N-dimethylhydrazine, also dictates the specific reaction conditions and can influence the yield of the final product. researchgate.net
Table 1: Effect of Reaction Parameters on Hydrazone Synthesis
| Parameter | Influence on Reaction | Optimal Conditions (General) |
| pH | Affects the rate-determining step, the initial nucleophilic attack. | Slightly acidic to neutral. numberanalytics.com |
| Solvent | Stabilizes transition states and intermediates. | Polar solvents (e.g., ethanol). numberanalytics.comresearchgate.net |
| Temperature | Influences reaction rate and yield. | Often requires heating/reflux. researchgate.netscispace.com |
| Substituents | Electron-donating groups on hydrazine and electron-withdrawing groups on the carbonyl compound can increase the reaction rate. numberanalytics.com | Varies based on specific reactants. |
Advanced Synthetic Protocols
To enhance the efficiency, environmental friendliness, and speed of synthesis, several advanced protocols have been developed for the preparation of hydrazones and their derivatives.
One-Pot Synthesis Techniques for Enhanced Efficiency
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a highly efficient method for generating complex molecules like hydrazone derivatives. sioc-journal.cn This approach minimizes the need for purification of intermediate compounds, thereby saving time and resources. For example, one-pot procedures have been successfully employed for the synthesis of various pyrazole (B372694) derivatives, which share structural similarities with hydrazones, by combining aldehydes, hydrazines, and other reactants under specific conditions. researchgate.netorganic-chemistry.org These multicomponent reactions (MCRs) are valued for their operational simplicity and high atom economy.
Environmentally Benign Synthesis Approaches (e.g., Aqueous Media, Grinding)
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods. The use of water as a solvent is a significant step in this direction, as it is non-toxic and readily available. Many reactions, including those for synthesizing heterocyclic compounds, have shown better results in water compared to organic solvents.
Solvent-free "grinding" techniques represent another green chemistry approach. These methods involve the reaction of solids together without a solvent, reducing waste and often leading to higher yields and shorter reaction times. rsc.org The synthesis of enone-hydrazones has been successfully achieved under solvent-free, additive-free, and metal-catalyst-free conditions. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. researchgate.netresearchgate.netminarjournal.comnih.gov This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netminarjournal.com The synthesis of various hydrazone derivatives has been efficiently carried out using microwave irradiation, sometimes in a one-pot, two-step procedure that combines the formation of the hydrazone with a subsequent cyclization reaction. researchgate.netminarjournal.com This technique is applicable to a wide range of substrates, including the synthesis of hydrazones from aldehydes and hydrazines. researchgate.net
Table 2: Comparison of Advanced Synthetic Methodologies
| Methodology | Key Advantages | Example Application |
| One-Pot Synthesis | Increased efficiency, reduced waste, operational simplicity. sioc-journal.cn | Synthesis of pyrazole derivatives. researchgate.netorganic-chemistry.org |
| Aqueous Media | Environmentally friendly, often improved yields. | Synthesis of various heterocyclic compounds. |
| Grinding (Solvent-Free) | Reduced waste, high yields, shorter reaction times. rsc.org | Synthesis of enone-hydrazones. rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields. researchgate.netminarjournal.com | Synthesis of various hydrazone derivatives. researchgate.netnih.gov |
Synthesis of Key Precursors and Ligands Incorporating the Phenalenyl-Hydrazone Framework
The construction of complex molecules based on the phenalenyl-hydrazone scaffold begins with the synthesis of the foundational 1H-phenalen-1-one unit. Methodologies have been developed to allow for the introduction of a wide array of substituents, enabling the fine-tuning of the electronic and steric properties of the final hydrazone derivatives.
The synthesis of the 1H-phenalen-1-one core and its substituted analogues is pivotal for accessing the target hydrazones. Various synthetic routes have been established, often starting from readily available naphthalene (B1677914) derivatives. These methods are designed to build the tricyclic phenalenone system and introduce functional groups at specific positions.
Several strategies have proven effective:
Friedel-Crafts and Annulation Reactions: One notable route involves a Friedel-Crafts/Michael annulation sequence to construct the phenalenone skeleton. For instance, the synthesis of 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one was achieved in 11 steps starting from 2-methoxynaphthalene (B124790). acs.org Similarly, 4-methoxy-1H-phenalen-1-one was synthesized from 2-methoxynaphthalene in five steps, utilizing a Heck-Fujiwara coupling followed by a one-pot Friedel-Crafts acylation-DDQ dehydrogenation procedure. researchgate.net
Oxidative Cyclization and Dealkylation: An alternative approach uses the oxidative cyclization of polycyclic aromatic hydrocarbons. Functionalized phenalenones can be prepared through an oxidative dealkylation of O-alkylated phenalene (B1197917) precursors, which themselves are synthesized via an aminocatalyzed annulation strategy. researchgate.netuchile.cl This method is particularly useful for introducing alkoxy groups onto the phenalenone framework. researchgate.net
Substitution on the Phenalenone Core: Direct substitution on a pre-formed phenalenone ring allows for the introduction of various functional groups. For example, screening a collection of mono-substituted amino-1H-phenalen-1-ones revealed that appendages with a basic tertiary nitrogen were synthetically accessible and biologically active. nih.gov Phenyl groups have also been introduced at the 9-position through Michael-type Grignard additions. gla.ac.uk
These diverse synthetic methodologies provide access to a library of phenalenone precursors with tailored substitution patterns, which are essential for developing specific phenalenyl-hydrazone ligands.
Table 1: Selected Synthetic Strategies for Substituted 1H-Phenalen-1-one Precursors
| Starting Material | Key Reaction/Strategy | Substituent Introduced | Example Product | Reference |
|---|---|---|---|---|
| 2-Methoxynaphthalene | Multi-step synthesis involving Friedel–Crafts/Michael annulation | Phenyl, Hydroxy | 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one | acs.org |
| 2-Methoxynaphthalene | Heck-Fujiwara coupling, Friedel-Crafts acylation-DDQ dehydrogenation | Methoxy | 4-Methoxy-1H-phenalen-1-one | researchgate.net |
| O-alkylated phenalenes | Oxidative dealkylation | Alkoxy | 6-Alkoxy phenalenones | researchgate.net |
| 1H-Phenalen-1-one | Multi-step substitution | Amino groups | Amino-substituted 1H-phenalen-1-ones | nih.gov |
The phenalenyl-hydrazone framework is an excellent platform for designing ligands for coordination chemistry. Hydrazones, characterized by the R₁R₂C=N-NHR₃ functional group, are well-established as versatile coordinating agents due to the presence of both imine nitrogen and amide/amine nitrogen atoms. jptcp.comrsc.org
The design of these ligands leverages several key features:
Coordination Pocket: The reaction of a substituted 1H-phenalen-1-one with a hydrazine derivative (e.g., benzohydrazide) creates a multidentate ligand. These ligands typically coordinate to metal ions in a tridentate fashion, involving donor atoms such as a deprotonated phenolic oxygen, the azomethine nitrogen (-C=N-), and a carbonyl oxygen. jptcp.comnih.gov This forms a stable chelate structure with the metal center.
Phenalenyl Backbone: The large, planar, and π-conjugated phenalenyl moiety imparts rigidity to the ligand structure. This can influence the geometry of the resulting metal complex and can participate in non-covalent interactions, such as π-π stacking, which can be crucial for the assembly of supramolecular structures.
Tunable Properties: By synthetically modifying the substituents on the phenalenyl ring or the hydrazine component, the electronic and steric properties of the ligand can be precisely controlled. This allows for the modulation of the coordination environment around the metal ion, affecting the stability, reactivity, and spectroscopic properties of the complex. scirp.org For example, a new redox-active hydrazone ligand incorporating a phenalenol group was recently described, which forms neutral six-coordinate complexes with iron and cobalt. researchgate.net
The combination of the robust phenalenyl scaffold with the versatile hydrazone chelating unit allows for the rational design of ligands for applications in catalysis, materials science, and bioinorganic chemistry. acs.orgacs.org
Table 2: Design Principles for Phenalenyl-Hydrazone Ligands
| Structural Component | Function in Ligand Design | Example Donor Atoms/Groups | Reference |
|---|---|---|---|
| Hydrazone Moiety (-C=N-NH-) | Provides primary coordination site; forms chelate rings with metal ions. | Azomethine Nitrogen, Carbonyl Oxygen, Phenolic Oxygen | jptcp.comnih.gov |
| Phenalenyl Ring | Provides a rigid, planar backbone; influences steric and electronic properties. | Aromatic system for π-interactions | researchgate.net |
| Substituents (on Phenalenyl or Hydrazine) | Fine-tunes ligand properties (e.g., solubility, electronics, steric bulk). | -OH, -NH₂, -OR, Aryl groups | nih.govscirp.org |
A critical aspect of the chemistry of this compound is the potential for geometric isomerism around the carbon-nitrogen double bond (C=N). This gives rise to E (entgegen) and Z (zusammen) isomers, where the substituents are on opposite or the same side of the double bond, respectively. shout.education
Key considerations for this stereoisomerism include:
Isomer Stability and Identification: For most hydrazones, the E isomer is thermodynamically more stable than the Z isomer. researchgate.net The specific isomer formed can be identified using a combination of spectroscopic techniques, primarily ¹H and ¹³C NMR spectroscopy, with definitive structural confirmation provided by single-crystal X-ray diffraction. researchgate.net The IUPAC name for the parent compound is (E)-phenalen-1-ylidenehydrazine, indicating the prevalence of this isomer. nih.gov
Control of Stereoselectivity: The condensation reaction between 1H-phenalen-1-one and hydrazine may produce a mixture of isomers. umich.edu Achieving stereoselectivity is a significant synthetic challenge. The choice of reaction conditions, such as temperature, pH, and the use of catalysts, can influence the E/Z ratio. researchgate.net For other classes of hydrazones, highly E-selective syntheses have been achieved using heterogeneous single-atom platinum catalysts for the hydrogenation of α-diazoesters. nih.gov
Isomerization: The interconversion between E and Z isomers can occur thermally or photochemically. mdpi.com The mechanism of isomerization can be complex, potentially involving rotation around the C=N bond or a tautomerization-rotation pathway. nih.gov The stability of a particular isomer can be influenced by intramolecular hydrogen bonding, which can raise the energy barrier for isomerization. mdpi.comnih.gov
Understanding and controlling the E/Z configuration is crucial, as the geometry of the ligand directly impacts its coordination behavior and the resulting structure and properties of its metal complexes.
Table 3: Stereoselective Considerations for this compound
| Aspect | Description | Methods/Factors | Reference |
|---|---|---|---|
| Isomerism | Existence of E and Z isomers due to restricted rotation around the C=N bond. | The E isomer is generally more thermodynamically stable. | researchgate.netmdpi.com |
| Identification | Characterization of the specific geometric isomer. | ¹H-NMR, ¹³C-NMR, X-ray crystallography. | researchgate.netresearchgate.net |
| Stereoselective Synthesis | Methods to favor the formation of a single isomer. | Catalysis (e.g., single-atom catalysts), control of pH and temperature. | researchgate.netnih.gov |
| Isomerization | Interconversion between E and Z forms. | Can be induced thermally or photochemically; influenced by intramolecular H-bonding. | mdpi.comnih.gov |
Chemical Reactivity and Mechanistic Investigations of 1h Phenalen 1 One, Hydrazone
Transformations of the Hydrazone Moiety
The hydrazone functional group (-C=N-NH₂) is a versatile synthon in organic chemistry, and in the context of the phenalenone framework, it undergoes a range of reactions including hydrolysis, oxidation, reduction, and cyclization.
Hydrolytic Stability and Pathways
Hydrazones, while common chemical entities, are susceptible to hydrolysis, a process that cleaves the carbon-nitrogen double bond. nih.gov The stability of hydrazones to hydrolysis is influenced by the electronic environment and the pH of the medium. nih.govcapes.gov.br Generally, the hydrolysis of hydrazones is catalyzed by acid. nih.gov
The mechanism of hydrolysis involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. This leads to the formation of a carbinolamine intermediate, which then breaks down to yield the parent carbonyl compound (1H-Phenalen-1-one) and hydrazine (B178648). nih.gov The rate of hydrolysis is dependent on the pD (the deuterium (B1214612) equivalent of pH), with studies on isostructural hydrazones showing varying half-lives across a pD range of 5.0 to 9.0. nih.govcapes.gov.br For some hydrazones, instability is observed in both strong acidic (pH 2.0) and moderate alkaline (pH 9.0) media. researchgate.net
The hydrolytic stability of hydrazones can be compared to other C=N bonded compounds like oximes. Oximes generally exhibit significantly greater hydrolytic stability, with rate constants for hydrolysis being nearly 1000-fold lower than those for simple hydrazones. nih.govcapes.gov.br This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen in the hydrazone, which makes protonation less favorable. nih.gov
Table 1: Factors Influencing Hydrolytic Stability of Hydrazones
| Factor | Effect on Stability | Rationale |
| pH / pD | Generally acid-catalyzed hydrolysis. nih.gov | Protonation of the imine nitrogen enhances the electrophilicity of the carbon atom. nih.gov |
| Substituents | Electron-withdrawing groups can influence stability. | Affects the electron density on the C=N bond and the ease of protonation. |
| Comparison to Oximes | Hydrazones are generally less stable than oximes. nih.govcapes.gov.br | The higher electronegativity of the oxime oxygen reduces the favorability of protonation. nih.gov |
Oxidation and Reduction Chemistry
The hydrazone moiety of 1H-Phenalen-1-one, hydrazone can undergo both oxidation and reduction reactions, leading to a variety of products. The extended π-system of the phenalenone core also influences the redox behavior of the molecule.
Oxidation of hydrazones can lead to the formation of diazo compounds or can result in cleavage of the C=N bond, depending on the oxidizing agent and reaction conditions. The phenalenone ring system itself can be susceptible to oxidation, potentially forming quinone-like structures or undergoing oxidative degradation under harsh conditions.
Reduction of the hydrazone C=N double bond can yield the corresponding hydrazine derivative. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be employed for this transformation. The carbonyl group of the phenalenone core can also be reduced, potentially leading to the formation of a hydroxyl group. The specific outcome of the reduction depends on the choice of reducing agent and the reaction parameters.
Cyclization Reactions and Heterocycle Formation (e.g., 1,3-Oxazines)
The hydrazone functionality serves as a key building block for the synthesis of various heterocyclic systems through cyclization reactions. chempap.orgrsc.org These reactions often involve the participation of the hydrazone nitrogen atoms and a suitable reaction partner.
For instance, hydrazones can react with appropriate electrophiles to form five- or six-membered heterocyclic rings. Photochemical radical cyclization reactions of hydrazones are also a known method for generating heterocyclic compounds. rsc.org
A notable class of heterocycles that can be synthesized are 1,3-oxazines. academie-sciences.frrasayanjournal.co.inresearchgate.netijnc.ir The synthesis of 1,3-oxazine derivatives can be achieved through multicomponent condensation reactions involving an aldehyde, a primary amine, and a third component. academie-sciences.frrasayanjournal.co.in While not a direct cyclization of the pre-formed this compound, the underlying principles of forming the oxazine (B8389632) ring are relevant. For example, the reaction of 2-substituted 6-alkoxy-4H-1,3-oxazin-4-ones with hydrazine derivatives can lead to the formation of triazoles through a ring-opening and recyclization mechanism. thieme-connect.de This highlights the reactivity of the hydrazine moiety in constructing new heterocyclic frameworks. The synthesis of 1,3-oxazine derivatives has been reported via one-pot, multicomponent condensation of α- or β-naphthol, an aniline, and formaldehyde. academie-sciences.fr
Tautomeric Equilibria and Conformational Analysis
This compound can exist in different tautomeric forms and exhibit conformational isomerism, which significantly impacts its chemical and physical properties.
Keto-Enol Tautomerism and Intermolecular Proton Transfer
The structure of this compound allows for the possibility of keto-enol tautomerism. libretexts.orglibretexts.org This involves the migration of a proton and the shifting of a double bond. The "keto" form refers to the structure with the C=O group (1H-phenalen-1-one), while the "enol" form contains a hydroxyl group and a C=C double bond. In the case of the hydrazone, the equilibrium can be more complex, involving the hydrazone moiety itself.
The equilibrium between the keto and enol tautomers is often influenced by the solvent and can be catalyzed by acids or bases. libretexts.org For many carbonyl compounds, the keto form is significantly more stable. libretexts.org However, in systems with extended conjugation or intramolecular hydrogen bonding possibilities, the enol form can be stabilized.
Intermolecular proton transfer plays a crucial role in establishing the tautomeric equilibrium. rsc.orgspringernature.com In the solid state, intermolecular hydrogen bonding can favor one tautomer over the other. rsc.org Studies on related systems have shown that proton transfer can occur rapidly, on the femtosecond timescale in some cases. springernature.com This dynamic process means that in solution, a rapid interconversion between tautomers can occur.
Cis-Trans Isomerism around the Azomethine Bond
The carbon-nitrogen double bond (C=N), also known as an azomethine or imine bond, in this compound is subject to cis-trans isomerism (also referred to as E/Z isomerism). khanacademy.orglardbucket.orglibretexts.org This arises from the restricted rotation around the double bond.
The cis isomer has the substituents on the same side of the double bond, while the trans isomer has them on opposite sides. khanacademy.org The interconversion between these isomers can sometimes be achieved photochemically. For hydrazones, the existence of E/Z isomers can be detected by techniques like NMR spectroscopy, where the different spatial arrangements of the substituents lead to distinct chemical shifts. researchgate.net The presence of both isomers can lead to a more complex NMR spectrum due to the loss of molecular symmetry. researchgate.net In some N-acyl substituted hydrazones, the E isomer is the predominant form in solution. researchgate.net
Table 2: Summary of Isomeric Forms of this compound
| Isomerism Type | Description | Key Features |
| Keto-Enol Tautomerism | Migration of a proton and a double bond, interconverting the keto and enol forms. libretexts.orglibretexts.org | Equilibrium is influenced by solvent and catalysts (acid/base). libretexts.org Involves intermolecular proton transfer. rsc.orgspringernature.com |
| Cis-Trans Isomerism | Geometric isomerism around the C=N double bond due to restricted rotation. khanacademy.orglardbucket.orglibretexts.org | Results in cis (Z) and trans (E) isomers. Interconversion can sometimes be induced photochemically. Detectable by NMR. researchgate.net |
Influence of Solvent Polarity and pH on Tautomeric Forms
The chemical behavior of this compound is significantly influenced by its surrounding environment, particularly the polarity of the solvent and the pH of the medium. These factors govern the position of the tautomeric equilibrium between the hydrazone and a potential azo form. Tautomerism is a critical feature of hydrazones derived from hydroxy-substituted aromatic aldehydes or ketones, where a proton can shuttle between the nitrogen and oxygen atoms, leading to distinct structural isomers that coexist in equilibrium. nih.govresearchgate.net The stability of these tautomers is dependent on general solvent interactions, such as dielectric constant, as well as specific stabilizing forces like hydrogen bonding. nih.gov
The equilibrium between the hydrazone and its corresponding azo tautomer is sensitive to solvent polarity. researchgate.net In many azo dyes, the hydrazone form is found to be more stable in less polar (apolar) solvents, while the azo form is favored in more polar solvents where intramolecular hydrogen bonds may be disrupted by interactions with the solvent. rsc.org Conversely, for some compounds, an increase in solvent polarity and hydrogen bonding capability can enhance the stability of the hydrazone form. nitrkl.ac.in The specific balance is dictated by the unique electronic and structural characteristics of the molecule. For instance, studies on related azo compounds show that the tautomeric balance can shift toward the hydrazo form as solvent polarity decreases (e.g., from DMSO to methanol). rsc.org The absorption spectra of these compounds often reveal the presence of both tautomers, with the relative intensity of the absorption bands changing with solvent composition. nih.govnitrkl.ac.in
The pH of the solution is another critical determinant of the tautomeric state. researchgate.netrsc.org In neutral pH, the hydrazone tautomer is often more stable for related compounds. rsc.org Changes in pH can induce a shift in the equilibrium. For example, in basic solutions, deprotonation can occur, leading to the formation of an anionic species, which may favor the azo tautomer, often resulting in a bathochromic (red) shift in the absorption spectrum. rsc.orgrsc.org Conversely, acidic conditions can lead to protonation, forming salts and stabilizing the hydrazone form. researchgate.netsci-hub.st This pH-dependent behavior is a hallmark of many tautomeric azo dyes. rsc.org
Table 1: General Influence of Environmental Factors on Tautomeric Equilibrium
| Factor | Condition | Predominant Tautomeric Form (General Trend) | Spectroscopic Observation |
| Solvent Polarity | Increased Polarity | Varies; can favor either azo or hydrazone form depending on the specific system. rsc.orgnitrkl.ac.in | Shift in absorption maxima (solvatochromism). nih.gov |
| Decreased Polarity | Often favors the hydrazone form. rsc.org | Changes in relative intensities of tautomer-specific bands. nitrkl.ac.in | |
| pH | Acidic (Low pH) | Hydrazone form is often stabilized. researchgate.netsci-hub.st | Hypsochromic (blue) shift compared to basic conditions. |
| Neutral (pH ≈ 7) | Hydrazone form is often dominant. rsc.org | Characteristic absorption spectrum of the hydrazone. | |
| Basic (High pH) | Azo-anion form may be favored after deprotonation. researchgate.netrsc.org | Bathochromic (red) shift in absorption spectrum. rsc.org |
Redox Properties and Electron Transfer Processes
The phenalenyl moiety, which forms the core of this compound, is an odd alternant hydrocarbon known for its remarkable redox properties. nih.gov This is attributed to the presence of a non-bonding molecular orbital (NBMO), which allows the phenalenyl system to readily exist in three distinct redox states: a closed-shell cation, a neutral open-shell radical, and a closed-shell anion. nih.govresearchgate.net This inherent electronic flexibility makes phenalenyl-based systems, including the hydrazone derivative, highly active in electron transfer processes.
Electrochemical Behavior of Phenalenyl-Based Hydrazone Systems
The electrochemical properties of phenalenyl-based systems are a subject of significant research interest, particularly for their applications in materials science and catalysis. researchgate.netnih.gov Cyclic voltammetry (CV) is a key technique used to probe the redox behavior of these compounds. researchgate.net
Complexes derived from phenalenyl-hydrazone ligands exhibit rich electrochemical profiles. For instance, a dinuclear Fe(III) complex synthesized from a phenalenyl-hydrazone Schiff base ligand was shown by CV to undergo five electron reductions upon application of an electric potential. researchgate.netresearchgate.net Similarly, a dinuclear Ni(II) complex with a related ligand displayed quasi-reversible oxidation reactions, indicating the crucial involvement of the metal centers in the redox process. nih.gov The electrochemical behavior is not solely dependent on the metal center in such complexes; the π-conjugated phenalenyl backbone plays a critical role in the redox-resistive switching mechanisms observed in some systems. researchgate.net The redox features, including the potential for multi-electron transfers, underscore the electroactive nature of these molecules. researchgate.net
Role in Electron Acceptor and Redox Reactions
The unique electronic structure of the phenalenyl unit endows it with the ability to act as a potent electron acceptor. researchgate.net The cationic state can undergo two successive one-electron reductions to generate the neutral radical and then the anion. nih.govresearchgate.net This capacity to accept and store electrons is fundamental to its role in various chemical transformations. researchgate.net
Phenalenyl-based systems are pivotal in redox catalysis, often proceeding via single electron transfer (SET) pathways. nih.govresearchgate.net The in-situ generation of phenalenyl radicals from their cationic precursors has opened new avenues in catalysis. nih.govresearchgate.net Furthermore, the di-reduced phenalenyl species can function as a "super electron donor," capable of generating aryl radicals from aryl halides to facilitate C-N cross-coupling reactions at room temperature without the need for light or heat. nih.gov Hydrazones themselves can form electron donor-acceptor (EDA) complexes with other molecules, which, upon excitation, can generate radicals via SET. rsc.org This dual capacity to both accept and donate electrons (in different redox states) makes phenalenyl-hydrazone systems versatile participants in a wide array of redox reactions. researchgate.netnih.gov
Table 2: Redox States and Roles of the Phenalenyl Moiety
| Redox State | Description | Key Role in Reactions | Reference |
| Cation (PLY⁺) | NBMO is empty. | Electron acceptor; precursor to radical species. | nih.govresearchgate.net |
| Radical (PLY•) | NBMO is singly occupied. | Active species in Single Electron Transfer (SET) catalysis. | nih.govresearchgate.net |
| Anion (PLY⁻) | NBMO is doubly occupied. | Electron donor. | researchgate.netnih.gov |
| Di-reduced Anion | - | Acts as a "super electron donor". | nih.gov |
Coordination Chemistry of 1h Phenalen 1 One, Hydrazone As a Ligand
Ligand Design and Coordination Modes
The design of ligands based on the 1H-Phenalen-1-one, hydrazone scaffold allows for the creation of molecules with specific coordination preferences, leading to metal complexes with tailored properties. Key aspects of the ligand design include its multidentate character, the specific donor atoms involved in coordination, and the influence of substituents on its binding affinity and the stability of the resulting complexes.
Multidentate Character and Chelating Capabilities of Hydrazones
Hydrazones, including those derived from 1H-phenalen-1-one, are a significant class of ligands in coordination chemistry. chemijournal.com They are known for their ability to form stable metal complexes with transition metal ions. chemijournal.com This stability arises from their capacity to act as multidentate ligands, meaning they can bind to a central metal ion through multiple donor atoms simultaneously, forming one or more chelate rings. mdpi.commtct.ac.in The presence of both an amide oxygen and an azomethine nitrogen provides key donor sites. mtct.ac.in
The number of coordination sites can be further increased by introducing suitable substituents onto the hydrazone framework. mtct.ac.in For instance, the incorporation of a heterocyclic ring can introduce an additional heteroatom that can participate in coordination, thereby increasing the denticity of the ligand. mtct.ac.in Depending on the specific structure, hydrazone ligands can act as bidentate, tridentate, or even polynucleating ligands, bridging multiple metal centers. scispace.comtandfonline.com
Specific Donor Atom Sequences (e.g., ONO Donor Set)
A common and well-studied coordination mode for hydrazone ligands involves a tridentate ONO donor set. nih.govacs.orgchemistryjournal.net This arrangement typically involves the oxygen atom from a phenolic or enolic group, the azomethine nitrogen atom, and the carbonyl oxygen from the hydrazide moiety. chemistryjournal.netjptcp.com The deprotonation of the phenolic/enolic hydroxyl group and the enolization of the amide group, followed by deprotonation, lead to the formation of strong coordinate bonds with the metal ion. arabjchem.org
Influence of Substituents on Coordination Properties
The coordination properties of this compound can be significantly altered by the introduction of various substituents on the phenalenone or the hydrazone moiety. These substituents can exert both electronic and steric effects, which in turn influence the ligand field strength, the stability of the resulting metal complexes, and even their geometry. acs.orgrsc.org
Electron-donating or electron-withdrawing groups on the aromatic rings can modify the electron density on the donor atoms (oxygen and nitrogen). rsc.org This modulation of electron density affects the Lewis basicity of the donor sites and, consequently, their affinity for metal ions. For instance, computational studies on Fe(III) complexes have shown that substituents on β-ketoiminato or phenolato fragments can drastically change the spin-crossover properties of the complexes by modifying the ligand field strength. rsc.org The electronic nature of these substituents can be quantified using parameters like the Hammett parameter, which has been shown to correlate with the transition temperature in spin-crossover complexes. rsc.org
Steric hindrance caused by bulky substituents can also play a crucial role in determining the coordination geometry and the nuclearity of the resulting complexes. acs.org For example, slight steric modifications in the ligand backbone of hydrazone Schiff bases have been shown to lead to different supramolecular architectures, ranging from mononuclear to dinuclear complexes. acs.org The presence of bulky groups near the coordination sites may prevent the formation of certain geometries or favor the formation of complexes with lower coordination numbers.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure, stoichiometry, and physicochemical properties.
Formation of Complexes with Transition Metal Ions (e.g., Fe, Co, Ni, Cu, Zn)
This compound and related ligands readily form complexes with a wide range of transition metal ions, including iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). mdpi.comresearchgate.netresearchgate.neteurjchem.com The synthesis is often achieved by refluxing a solution of the ligand and the metal salt, frequently a chloride or acetate (B1210297) salt, in a suitable solvent like ethanol (B145695) or methanol. mdpi.commtct.ac.inscispace.com In some cases, a base such as triethylamine (B128534) or pyridine (B92270) is added to facilitate the deprotonation of the ligand. mdpi.com
The resulting complexes are often colored solids and are generally stable in air. chemistryjournal.net Their solubility can vary, with many being insoluble in water but soluble in organic solvents like DMF and DMSO. chemistryjournal.net The geometry of the resulting complexes can vary depending on the metal ion, the ligand structure, and the reaction conditions. Octahedral, square-planar, and tetrahedral geometries are commonly observed. chemijournal.comscispace.comnih.gov For example, Ni(II) can form octahedral, square-pyramidal, trigonal-bipyramidal, and tetrahedral complexes, which are often paramagnetic and colored, as well as square-planar complexes that are typically diamagnetic. chemijournal.com Similarly, Fe(III) complexes with phenalenone-based ligands have been synthesized and characterized. mdpi.comresearchgate.net
Stoichiometry and Metal-to-Ligand Ratios in Complex Formation
The stoichiometry of the metal complexes formed with this compound and its derivatives is a critical aspect of their characterization. The metal-to-ligand ratio can vary depending on the denticity of the ligand, the coordination number of the metal ion, and the reaction conditions. Common stoichiometries observed include 1:1, 1:2, and 2:3 metal-to-ligand ratios. chemijournal.comnih.govmdpi.com
Elemental analysis is a fundamental technique used to determine the empirical formula of the complexes and thus deduce the metal-to-ligand ratio. chemijournal.comnih.govchemistryjournal.net For instance, analytical data for some hydrazone complexes of Ni(II) have confirmed a 1:2 (metal:ligand) stoichiometry with the general formula ML2, leading to an octahedral geometry. chemijournal.com In other cases, a 1:1 stoichiometry has been found for complexes of Mn(II), Co(II), Ni(II), and Cu(II), with the general formula [M(HL)(Cl)(H2O)2], also resulting in an octahedral geometry. nih.gov Dinuclear complexes with a 2:3 metal-to-ligand ratio have also been reported, particularly with lanthanide ions. mdpi.com
Crystallographic Analysis of Metal Complex Structures
A square-planar copper(II) complex, [CuIIL], where LH2 is the ligand 9,9'-(ethane-1,2-diylbis(azanediyl))bis(1H-phenalen-1-one), was found to crystallize in the triclinic P1 space group. acs.orgacs.orgresearchgate.net Similarly, a nickel(II)-radical complex, [Ni(hfac)2(IM-o-QN)], crystallizes in the triclinic Pī space group with two molecules per unit cell (Z=2). scirp.org In contrast, the analogous zinc(II) complex crystallizes in the monoclinic C2/c space group. scirp.org
Dinuclear complexes have also been structurally characterized. For instance, a dinuclear iron(III) complex, [FeIII2(hmbh-PLY)3], derived from (E)-9-(2-(2-hydroxy-3-methoxybenzylidene)hydrazineyl)-1H-phenalen-1-one, has been analyzed using SCXRD. researchgate.netresearchgate.net A dinuclear Ni(II) complex, [Ni2II(dtbh-PLY)2], formed with the ligand 9-(2-(3,6-di-tert-butyl-2-hydroxybenzylidene)hydrazineyl)-1H-phenalen-1-one, has also been structurally elucidated. researchgate.net
The following table summarizes the crystallographic data for selected metal complexes.
| Complex | Crystal System | Space Group | Cell Parameters | Z |
| [CuIIL] | Triclinic | P1 | - | - |
| [Ni(hfac)2(IM-o-QN)] | Triclinic | Pī | a = 9.1189(18) Å, b = 9.836(2) Å, c = 18.537(4) Å, α = 75.92(3)°, β = 81.95(3)°, γ = 69.32(3)° | 2 |
| [Zn(hfac)2(IM-o-QN)] | Monoclinic | C2/c | a = 26.996(5) Å, b = 9.5223(19) Å, c = 23.961(5) Å, β = 91.07(3)° | 8 |
| [FeIII2(hmbh-PLY)3] | - | - | Selected Bond Angles: O5-Fe1-N1 = 170.38(16)°, O1-Fe1-N6 = 82.71(15)°, N1-Fe1-N6 = 87.16(15)° | - |
Advanced Structural and Electronic Aspects of Metal Complexes
Beyond the fundamental crystal structure, the metal complexes of this compound derivatives exhibit a range of advanced structural and electronic phenomena that dictate their properties and potential applications.
Distorted Geometries and Coordination Environments
The coordination geometry around the central metal ion in these complexes often deviates from ideal polyhedra. These distortions are influenced by factors such as the steric and electronic properties of the ligand, crystal packing forces, and the nature of the metal ion itself.
Distorted octahedral geometry is a common feature. For example, in a Ni(II)-radical complex, the nickel ion is six-coordinated by four oxygen atoms from two hfac ligands and two nitrogen atoms from the bidentate imino nitroxide ligand, resulting in a distorted octahedron. scirp.org Similarly, zinc complexes with phenalenyl-based ligands have been observed to adopt distorted trigonal bipyramidal, square pyramidal, and octahedral geometries within the same cluster. researchgate.net
Distorted square planar geometry is also frequently observed, particularly for Ni(II) complexes. mdpi.com A dinuclear Ni(II) complex, [Ni2II(dtbh-PLY)2], features two Ni(II) centers, both in a distorted square planar environment. researchgate.netresearchgate.net In some cases, the coordination environment can be modulated by the choice of solvent; for example, certain nickel clusters can transform into mononuclear complexes with distorted octahedral or square planar geometries in pyridine. mdpi.com A cobalt(II) complex with a different aminophosphine (B1255530) ligand was found to have a pseudo-tetrahedral structure. ajol.info
Intermolecular Interactions (e.g., C-H···M Anagostic Interactions, π···π Stacking)
The solid-state structures of these metal complexes are often stabilized by a network of weak intermolecular interactions. These interactions play a crucial role in the supramolecular assembly and can influence the electronic and magnetic properties of the material.
C-H···M Anagostic Interactions: A noteworthy feature in several of these complexes is the presence of anagostic interactions, which are weak C-H···M contacts. sci-hub.se In a square-planar copper(II) complex based on a phenalenyl ligand, an intriguing intermolecular C-H···Cu anagostic interaction was identified with a Cu1−H15A distance of 2.7715(14) Å and a C15−H15A···Cu1 angle of 134.551°. acs.orgacs.org Such interactions are considered rare for copper(II) d9 complexes and are believed to enhance structural stability by restricting geometric changes. acs.orgacs.org Rare Ni···H–C anagostic interactions have also been reported in a dinuclear Ni(II) complex, leading to the formation of a one-dimensional linear motif in the crystal lattice. researchgate.netresearchgate.net
π···π Stacking: The extended aromatic system of the phenalenyl unit makes it highly susceptible to π···π stacking interactions. These interactions are a significant stabilizing force in the solid state. For instance, a dinuclear Ni(II) complex is further stabilized by π–π-stacking interactions between the highly delocalized phenalenyl rings. researchgate.net
Spin States and Magnetic Properties
In a Ni(II)-radical complex, the system behaves as a two-spin system with a total spin S = 3/2. scirp.org In a pentanuclear zinc cluster containing four radical ligands, intramolecular ferromagnetic coupling between the radicals leads to a high-spin ground state of S = 2. researchgate.net The magnetic properties of some dinuclear Ni(II) complexes have been shown to exhibit weak antiferromagnetic or ferromagnetic interactions between the metal centers. researchgate.net The temperature dependence of the magnetic susceptibility in certain one-dimensional chain compounds can be characteristic of a Heisenberg antiferromagnetic spin chain, sometimes with a nonmagnetic, spin-singlet ground state. aps.org Theoretical models have been used to predict that some trimerized Heisenberg chains can exhibit a plateau in the magnetization curve at 1/3 of the saturation magnetization. arxiv.org
Spectroscopic and Analytical Characterization Methodologies for 1h Phenalen 1 One, Hydrazone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1H-Phenalen-1-one, hydrazone in solution. Both one-dimensional and two-dimensional NMR experiments are employed to map out the intricate proton and carbon framework of the molecule.
One-Dimensional NMR (¹H and ¹³C) for Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectroscopy provides the initial and most fundamental data for the structural confirmation of this compound. rsc.orgceon.rs The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. bhu.ac.in
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits a series of signals corresponding to the aromatic protons of the phenalene (B1197917) ring system and the protons of the hydrazone functional group. The chemical shifts (δ) of these protons are influenced by their local electronic environment, including shielding and deshielding effects from adjacent aromatic rings and the C=N bond. Spin-spin coupling between adjacent protons provides valuable information about their connectivity. For instance, the protons on the phenalene ring system typically appear as multiplets in the downfield region of the spectrum, a characteristic of aromatic protons. chegg.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the phenalene ring are characteristic of sp²-hybridized carbons in an aromatic system. The carbon atom of the C=N bond in the hydrazone moiety typically appears at a distinct downfield chemical shift due to the electronegativity of the nitrogen atoms. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Structures
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | ~7.0 - 8.5 | Multiplets | Aromatic Protons (Phenalene Ring) |
| ¹H | Variable | Broad Singlet | -NH₂ Protons |
| ¹³C | ~120 - 140 | - | Aromatic Carbons (Phenalene Ring) |
| ¹³C | Downfield | - | C=N Carbon |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on typical values for similar structures.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. usask.caprinceton.edu These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity. oxinst.comslideshare.net
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. oxinst.com This is crucial for tracing the connectivity of the protons within the phenalene ring system. Cross-peaks in the COSY spectrum indicate which protons are neighbors. uvic.caresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. bas.bglibretexts.org Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of carbon resonances. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. princeton.edulibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, correlations from the aromatic protons to the C=N carbon would confirm the hydrazone's position on the phenalene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which can be critical for determining the stereochemistry and conformation of the molecule, such as the E/Z configuration of the hydrazone.
Application in Investigating Tautomerism and Isomerism in Solution
NMR spectroscopy is a key technique for studying dynamic processes such as tautomerism and isomerism in solution. researchgate.netunifr.ch this compound can potentially exist in different tautomeric forms, such as the azo-enol form, and as geometric isomers (E and Z) around the C=N double bond. nih.gov
The presence of multiple species in equilibrium can be detected by the appearance of distinct sets of signals in the NMR spectra. The relative intensities of these signals can be used to determine the equilibrium constants. encyclopedia.pub Furthermore, variable temperature NMR studies can provide insights into the thermodynamics of the equilibrium process. nih.govrsc.org For instance, the exchange between tautomers or isomers can lead to broadening of the NMR signals, and coalescence of the signals at higher temperatures can be used to determine the energy barriers for these processes.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the vibrational frequencies of its specific bonds and functional groups. rsc.orgceon.rs Each type of bond vibrates at a characteristic frequency, allowing for the identification of key structural features. mdpi.comlibretexts.org
Key characteristic absorption bands for this compound include:
N-H Stretching: The N-H stretching vibrations of the primary amine group (-NH₂) in the hydrazone moiety typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The presence of these bands is a strong indicator of the hydrazone functionality.
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (C=N) of the hydrazone is expected to appear in the range of 1600-1650 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenalene aromatic rings give rise to a series of sharp absorptions in the region of 1450-1600 cm⁻¹.
Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings are typically observed above 3000 cm⁻¹.
C-C Stretching: The C-C stretching vibrations within the ring system are usually found in the 1000-1300 cm⁻¹ region. researchgate.net
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| -NH₂ | Stretching | 3200 - 3400 |
| C=N | Stretching | 1600 - 1650 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | > 3000 |
| C-C | Stretching | 1000 - 1300 |
Note: The exact positions of these bands can be influenced by factors such as conjugation and intermolecular interactions. researchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of this compound. rsc.org These techniques are particularly sensitive to the extent of conjugation in the molecule.
The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions. researchgate.net These absorptions arise from the promotion of electrons from lower energy molecular orbitals (π) to higher energy molecular orbitals (π*). The extended π-conjugated system of the phenalene ring fused with the hydrazone group results in absorptions at longer wavelengths (lower energy). acs.orgumich.edu The position and intensity of these absorption bands can be influenced by the solvent polarity and pH. scispace.com
Fluorescence spectroscopy measures the light emitted from the molecule as it returns from an excited electronic state to the ground state. Not all molecules that absorb light are fluorescent. For this compound, the presence and characteristics of its fluorescence spectrum would depend on the efficiency of radiative decay versus non-radiative decay processes. chinesechemsoc.org The emission wavelength is typically longer than the absorption wavelength (Stokes shift). The fluorescence properties can also be sensitive to the molecular environment, making it a useful probe in certain applications.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules, common transitions include σ → σ, n → σ, π → π, and n → π. upi.edu The specific wavelengths of light absorbed provide insights into the molecule's electronic structure, particularly the extent of conjugated π systems. libretexts.org
In the case of hydrazone derivatives, UV-Vis spectra can reveal characteristic absorption bands. For instance, some hydrazone derivatives exhibit a strong absorption band around 425 nm, which can show a bathochromic shift (a shift to longer wavelengths) as the polarity of the solvent increases. redalyc.org An additional band around 380 nm, corresponding to π-π* transitions related to the imine bond, has been observed in methanol. redalyc.org The analysis of UV-Vis spectra, often complemented by theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT), helps in assigning the observed electronic transitions. nih.gov For example, a major electronic transition in a hydrazone derivative was identified as being from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital+1 (LUMO+1). redalyc.org
The parent compound, 1H-phenalen-1-one, displays absorption bands in the 200-400 nm range. rsc.org This positions its primary electronic transitions within the UV region of the electromagnetic spectrum.
Table 1: Illustrative UV-Vis Absorption Data for Hydrazone Derivatives
| Compound Type | Absorption Maximum (λmax) | Solvent | Transition Type | Reference |
| Hydrazone Derivative | ~425 nm | Various | Not specified | redalyc.org |
| Hydrazone Derivative | ~380 nm | Methanol | π-π* (imine bond) | redalyc.org |
| 1H-Phenalen-1-one | 200-400 nm | Not specified | Not specified | rsc.org |
Phosphorescence and Fluorescence Studies
Fluorescence and phosphorescence are two forms of photoluminescence that provide information about the excited states of a molecule. While 1H-phenalen-1-one itself is generally considered non-fluorescent in many solvents, it can exhibit slight fluorescence in others like N,N'-dimethylacetamide (DMA). photobiology.com
More significantly, 1H-phenalen-1-one is known for its high quantum yield for triplet state formation, which is nearly unity. This triplet state is crucial for its role as a photosensitizer. The phosphorescence spectrum of 1H-phenalen-1-one has been observed at low temperatures, with the 0-0 band located at 649 nm in methylcyclohexane (B89554) and 646 nm in ethanol (B145695). This emission allows for the determination of its triplet energy level, which is approximately 185-186 kJ·mol⁻¹.
Studies on related hydrazone derivatives, such as those appended to a cyclotriphosphazene (B1200923) core, have shown tunable emission in the yellow-green region, indicating the influence of molecular structure on the photophysical properties. researchgate.net
Singlet Oxygen Quantum Yield Determination
1H-phenalen-1-one is a well-established and highly efficient photosensitizer, meaning it can absorb light and transfer the energy to molecular oxygen to generate reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). For 1H-phenalen-1-one, this value is consistently reported to be close to unity (approximately 0.92 to 1.0) in a wide range of solvents. researchgate.netrsc.org This makes it a standard reference compound for ¹O₂ studies. researchgate.netrsc.org
The determination of ΦΔ can be done directly by measuring the weak near-infrared phosphorescence of singlet oxygen at around 1270 nm, or indirectly by using chemical traps that react with singlet oxygen. rsc.orgspringernature.com While the introduction of substituents to the phenalenone structure can sometimes decrease the singlet oxygen quantum yield, certain modifications, like the addition of a chloromethyl group, can preserve these photosensitizing properties, allowing for the synthesis of new functional derivatives. nih.gov
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) for 1H-Phenalen-1-one in Various Solvents
| Solvent | Quantum Yield (ΦΔ) | Reference |
| Toluene | 0.92 | researchgate.net |
| 1,4-Dioxane | 0.99 ± 0.05 | rsc.org |
| N,N'-Dimethylacetamide (DMA) | 0.87 ± 0.05 | rsc.org |
| Various | ~1 (0.95 ± 0.05) | researchgate.net |
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of a compound's molecular formula by comparing the experimentally measured mass to the calculated exact masses of possible formulas. savemyexams.com For this compound, with a molecular formula of C₁₃H₁₀N₂, the calculated exact mass is 194.0844 Da. nih.gov HR-MS analysis of a synthesized sample would be expected to yield a molecular ion peak with a mass-to-charge ratio very close to this value, thus confirming its elemental composition. HR-MS has been utilized in the characterization of related hydrazone derivatives to confirm their structures. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hybrid techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. phenomenex.comalwsci.com These methods are essential for identifying individual components within complex mixtures. phenomenex.comalwsci.com
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. chemrxiv.org A GC-MS analysis of this compound is available in the NIST (National Institute of Standards and Technology) database, showing a top peak at a mass-to-charge ratio (m/z) of 194, corresponding to the molecular ion. nih.gov
LC-MS is advantageous for analyzing less volatile, polar, and thermally labile compounds. alwsci.com It is widely used in pharmaceutical and environmental analysis to identify and quantify compounds in complex matrices. phenomenex.comchromatographyonline.com Both LC-MS and GC-MS are frequently employed in the analysis of various hydrazone derivatives and related compounds.
Table 3: Mass Spectrometry Data for this compound
| Technique | Parameter | Value | Reference |
| Molecular Formula | - | C₁₃H₁₀N₂ | nih.gov |
| Molecular Weight | - | 194.23 g/mol | nih.gov |
| Exact Mass | - | 194.0844 Da | nih.gov |
| GC-MS (NIST) | m/z of Top Peak | 194 | nih.gov |
| GC-MS (NIST) | m/z of 2nd Highest Peak | 165 | nih.gov |
| GC-MS (NIST) | m/z of 3rd Highest Peak | 166 | nih.gov |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
X-ray Diffraction Techniques
X-ray diffraction (XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com By analyzing the pattern of diffracted X-rays, researchers can determine the crystal system, space group, and unit cell dimensions of a compound. This provides definitive proof of its molecular structure and reveals details about bond lengths, bond angles, and intermolecular interactions.
While a specific X-ray crystal structure for this compound was not found in the provided search results, the technique has been successfully applied to numerous other hydrazone derivatives. For example, the crystal structure of a novel s-triazine hydrazone derivative was determined, revealing a triclinic crystal system and a P-1 space group. mdpi.com Such studies provide invaluable information on the molecule's conformation and how it packs in the solid state. mdpi.com Similarly, the structures of various substituted phenalenone compounds have been elucidated using X-ray diffraction. researchgate.net High-energy X-ray diffraction is a powerful variant of this technique, often used for in-situ studies and for analyzing materials under various conditions. desy.de
Single-Crystal X-ray Diffraction for Absolute Structure Determination
For phenalenone-based structures and their derivatives, SCXRD is instrumental in confirming the planarity of the fused ring system and understanding the intermolecular interactions, such as hydrogen bonding, that dictate the packing in the crystal lattice. researchgate.net The data obtained from SCXRD is considered the definitive proof of a compound's molecular structure. mdpi.com
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Phenalenone Derivative (Low-Temperature Phase)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.32 Å, b = 14.05 Å, c = 8.91 Å, β = 90.2° |
| Volume (V) | Data not available |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | Data not available |
| Hydrogen Bond Length (O–H···O) | 2.692 ± 0.003 Å |
This data is for 9-hydroxyphenalenone and serves as an example of typical crystallographic parameters.
Powder X-ray Diffraction for Solid-State Characterization
Powder X-ray diffraction (PXRD) is a vital technique for the characterization of polycrystalline solids. americanpharmaceuticalreview.com It is primarily used to identify crystalline phases, assess sample purity, and analyze the structural properties of microcrystalline materials. excillum.com In a PXRD experiment, a beam of X-rays is directed at a powdered sample, and the resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com
For this compound, PXRD would be used to confirm the identity of a synthesized batch by comparing its experimental pattern to a reference pattern or one simulated from single-crystal data. researchgate.net This method is also crucial for detecting the presence of different crystalline forms (polymorphs) or impurities within the bulk sample. americanpharmaceuticalreview.com The ease of sample preparation and the non-destructive nature of the technique make PXRD a routine method in solid-state analysis. americanpharmaceuticalreview.comexcillum.com
Other Analytical Techniques
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is then compared to the theoretically calculated percentages based on the compound's molecular formula, C₁₃H₁₀N₂. nih.gov A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 80.38 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.19 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.43 |
| Total | 194.237 | 100.00 |
Calculated values are based on the molecular formula C₁₃H₁₀N₂ and atomic weights.
Experimental values obtained for a synthesized batch of this compound would be expected to be very close to these calculated percentages.
Thermal Analysis (TGA, DTA) for Thermal Stability and Decomposition
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature. au.dkabo.fi
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. au.dk This is useful for determining thermal stability, identifying decomposition temperatures, and quantifying mass loss associated with processes like dehydration or degradation. abo.fi
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. au.dk DTA detects thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), which appear as exothermic (heat-releasing) or endothermic (heat-absorbing) peaks on a DTA curve. abo.firesearchgate.net
For this compound, a combined TGA/DTA analysis would provide critical information on its melting point, thermal stability, and decomposition pathway under specific atmospheric conditions (e.g., inert or oxidative). cirad.fr
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its surface topography. nanoscience.com Unlike optical microscopy, SEM offers a much greater depth of field and higher magnification, allowing for detailed visualization of the sample's morphology, including the shape, size, and texture of crystals or particles. nanoscience.comhitachi-hightech.com For this compound, SEM analysis would reveal the physical appearance of the synthesized powder, such as whether it consists of well-defined crystals, aggregates, or amorphous particles.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electrons
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as free radicals or certain transition metal ions. uni-konstanz.de The technique is based on the absorption of microwave radiation by an unpaired electron in a magnetic field. ethz.ch
For a molecule like this compound, which in its ground state is a closed-shell molecule without unpaired electrons, EPR spectroscopy would not be expected to produce a signal. However, the technique would be invaluable for studying any radical intermediates that might be formed during its chemical reactions or upon oxidation/reduction. ciqtekglobal.com For instance, if the phenalenyl system were to be converted into a phenalenyl radical, EPR would be the primary method for its detection and characterization. uni-konstanz.de
Computational and Theoretical Studies on 1h Phenalen 1 One, Hydrazone Systems
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone in computational chemistry for investigating the electronic structure of molecules. rsc.org It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like phenalenone derivatives.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. For hydrazone systems, DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) or higher basis set, are commonly used to predict geometric parameters. mdpi.com This process yields optimized bond lengths, bond angles, and dihedral angles.
The electronic structure of 1H-Phenalen-1-one, hydrazone, is characterized by its extensive π-conjugated system, which includes the polycyclic phenalenone core and the hydrazone moiety. This conjugation dictates the molecule's fundamental electronic properties. Analysis of the optimized geometry reveals the planarity of the ring system and the configuration of the C=N-NH₂ group. Comparing these theoretical values with experimental data, often from X-ray crystallography, helps validate the chosen computational model. mdpi.comnih.gov
Table 1: Representative Data from Geometry Optimization of a Hydrazone System (Note: This table illustrates typical data obtained from DFT geometry optimization of hydrazone derivatives, as specific experimental or detailed computational data for this compound is not widely published. The values are representative.)
| Parameter | Typical Calculated Value (Å or °) |
| C=N Bond Length | 1.28 - 1.30 Å |
| N-N Bond Length | 1.35 - 1.38 Å |
| C-C (Aromatic) | 1.39 - 1.42 Å |
| C=O (Ketone) | 1.23 - 1.25 Å |
| C-N-N Angle | 115° - 120° |
| N-N-H Angle | 110° - 115° |
Energetic Landscape of Reactants, Intermediates, and Transition States
Computational studies are crucial for mapping the energetic landscape of chemical reactions. This involves calculating the energies of reactants, products, and any transient species like intermediates and transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure is key to understanding the reaction mechanism. escholarship.org
For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can elucidate the reaction pathway. For instance, in the synthesis of hydrazones, computational models have shown that solvent molecules can have a catalytic effect, assisting in rate-limiting steps and preventing high-energy isomerizations. rsc.org By locating the transition state structures and calculating their energies, the activation energy (Ea) for each step can be determined, which is fundamental to predicting reaction rates and feasibility.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Excitation)
DFT is a powerful tool for predicting spectroscopic properties, which aids in structure elucidation and the interpretation of experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding tensors for each nucleus. researchgate.net The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. Comparing the predicted spectrum of a proposed structure with the experimental one is a powerful method for structural verification.
UV-Vis Excitation: While ground-state DFT is used for geometry, predicting UV-Vis spectra requires methods capable of describing electronic excitations, primarily TD-DFT. However, initial insights can be gained from the molecular orbitals calculated with ground-state DFT.
Analysis of Molecular Orbitals (HOMO-LUMO Gap)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be delocalized over the π-conjugated system, with significant contributions from the electron-rich hydrazone group and parts of the phenalenone rings.
LUMO: Represents the ability to accept an electron. The LUMO is also delocalized across the π-system, often concentrated on the electron-deficient regions of the molecule.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net This gap is also directly related to the electronic absorption properties of the molecule. For hydrazone derivatives, the HOMO-LUMO gap is a key indicator of their potential as antioxidants or in other biological activities. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for a Hydrazone System (Note: These values are representative for hydrazone derivatives and illustrate the type of data generated.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT extends the framework of DFT to treat time-dependent phenomena, making it the standard method for calculating the properties of electronically excited states.
Calculation of Electronic Excitation Parameters and Absorption Spectra
TD-DFT is used to predict the UV-Visible absorption spectrum of a molecule by calculating the vertical excitation energies (the energy required to promote an electron from an occupied to an unoccupied orbital) and the corresponding oscillator strengths (a measure of the probability of a given transition).
The process involves:
Optimizing the ground-state geometry of the molecule using DFT.
Performing a TD-DFT calculation on the optimized structure to obtain a list of excited states, their energies (often expressed in eV or nm), and their oscillator strengths (f).
Simulating the spectrum by plotting the oscillator strengths against the excitation wavelength. Each transition is typically broadened using a Gaussian function to produce a continuous spectrum that can be directly compared with experimental results.
For this compound, the π → π* transitions associated with the extensive aromatic system are expected to dominate the spectrum, leading to strong absorption bands in the UV and possibly the visible region. Analysis of the molecular orbitals involved in each transition (e.g., HOMO → LUMO) allows for the assignment of the absorption bands.
Molecular Dynamics and Simulation
The primary source of flexibility in this compound arises from the rotation around the N-N single bond and the C=N double bond, which can exist in different isomeric forms, such as (E) and (Z) configurations. The (E)-isomer is generally the more stable form. nih.gov The terminal amino group (-NH2) protons can also exhibit dynamic behavior, participating in intramolecular or intermolecular hydrogen bonding.
In solution, the phenalenone system can undergo rapid tautomerization, leading to an averaged symmetry on the NMR timescale. While this has been observed in hydroxyl-substituted phenalenones, similar dynamic equilibria involving proton transfer could be computationally modeled for the hydrazone derivative to understand its behavior in different solvent environments. The energy barrier for such processes is a key parameter determined through simulation. For instance, in related systems, the activation energy for tautomerization is around 45 kJ/mol. The substitution of the keto-oxygen with the hydrazone moiety alters the electronic landscape, influencing these dynamic properties. The planarity of the π-conjugated system is a dominant feature, stabilized by significant resonance delocalization.
Table 1: Key Structural and Dynamic Parameters of this compound
| Parameter | Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂ | nih.gov |
| Molecular Weight | 194.23 g/mol | nih.gov |
| Primary Rotatable Bond | N-N single bond in the hydrazone group | |
| Potential Isomerism | (E)/(Z) isomerism at the C=N bond | nih.gov |
| Key Dynamic Process | Potential for tautomeric equilibria and proton transfer | |
In Silico Modeling for Interaction Studies
In silico molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method estimates the binding affinity, typically reported as a docking score in kcal/mol, which correlates with the strength of the ligand-target interaction.
For hydrazone derivatives, molecular docking studies have been instrumental in identifying potential biological targets and quantifying binding affinities. Studies on various hydrazone-containing compounds show promising binding energies against a range of protein targets. For example, certain hydrazone ligands have demonstrated binding energies of -6.0 to -6.9 kcal/mol when docked against Plasmodium falciparum lactate (B86563) dehydrogenase. researchgate.net In other studies, piperazine-containing hydrazone derivatives have exhibited binding scores as low as -20.18 kcal/mol against human acetylcholinesterase, indicating very strong potential interactions. hibiscuspublisher.com
A specific in silico analysis identified this compound as a compound of interest for studying interactions with pro-inflammatory proteins like Tumor Necrosis Factor-alpha (TNF-α). unesa.ac.id Such studies are foundational for structure-based drug design, allowing for the screening of compounds against specific disease targets. hibiscuspublisher.com The binding affinity is influenced by a combination of factors including hydrogen bonds, hydrophobic interactions, and π-π stacking between the planar phenalenone ring system and aromatic residues in the protein's binding site.
Table 2: Representative Molecular Docking Data for Hydrazone Derivatives
| Ligand Class | Protein Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Hydrazone Ligand (H2L¹) | Plasmodium falciparum lactate dehydrogenase (1U5A) | -6.0 | researchgate.net |
| Phenyl Complex of H2L¹ | Plasmodium falciparum lactate dehydrogenase (1U5A) | -6.9 | researchgate.net |
| Piperazine-Hydrazone Derivative | Human Acetylcholinesterase (4EY7) | -20.18 | hibiscuspublisher.com |
Beyond predicting binding affinity, computational models are used to investigate the specific molecular interactions that drive binding and determine selectivity. For this compound, the binding mechanism is dictated by its distinct chemical features: the hydrazone group, which can act as both a hydrogen bond donor and acceptor, and the extensive aromatic phenalenone core, which is ideal for π-π stacking and cation-π interactions. researchgate.net
Computational analyses reveal that the stability of enzyme-ligand complexes involving such polycyclic structures often relies on cation-π interactions with key residues in the active site. researchgate.net The planar geometry of the phenalenone rings facilitates insertion into binding pockets, where it can interact with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine.
The hydrazone moiety is critical for specificity. The nitrogen atoms and the attached protons can form a network of hydrogen bonds with polar residues (e.g., serine, threonine, aspartate) within the target's active site. researchgate.net The precise orientation and number of these hydrogen bonds are key determinants of binding selectivity, explaining why a ligand may bind strongly to one protein but weakly to another. Enhanced sampling techniques, such as metadynamics simulations, can further elucidate conformational changes in the binding site upon ligand approach, improving the predictive power of docking studies. bonvinlab.org
Molecular Docking for Ligand-Target Binding Affinity
Aromaticity and Electronic Delocalization Studies
The phenalenone system is a non-alternant polycyclic aromatic hydrocarbon characterized by extensive π-conjugation. acs.org The electronic properties of this compound are dominated by the delocalization of electrons across its three fused rings. This delocalization is fundamental to its stability, reactivity, and spectroscopic properties. rsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1H-Phenalen-1-one |
| (E)-phenalen-1-ylidenehydrazine |
| Galantamine |
| Human Acetylcholinesterase |
| Plasmodium falciparum lactate dehydrogenase |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Tryptophan |
| Tyrosine |
| Phenylalanine |
| Serine |
| Threonine |
Applications of 1h Phenalen 1 One, Hydrazone and Its Derivatives in Advanced Materials and Catalysis
Photonic and Optical Materials
The unique electronic and structural characteristics of 1H-phenalen-1-one, hydrazone derivatives make them highly suitable for applications in photonics and optical materials. Their extended π-conjugated systems, coupled with the reactivity of the hydrazone group, allow for the fine-tuning of their light-absorbing and emitting properties.
Photosensitizers for Singlet Oxygen Generation
1H-Phenalen-1-one itself is a highly efficient photosensitizer, known for its ability to produce singlet oxygen with a quantum yield close to unity in a wide range of solvents. nih.govresearchgate.net This property is largely retained in its derivatives, making them valuable for applications requiring the controlled generation of this highly reactive form of oxygen. The introduction of a methylene (B1212753) bridge in phenalenone derivatives has been shown to preserve their exceptional photosensitizing capabilities. nih.gov
Singlet oxygen (¹O₂) is a key species in photodynamic therapy, photocatalysis, and fine chemical synthesis. The efficiency of singlet oxygen generation is often influenced by substitutions on the phenalenone skeleton. While electron-donating groups or extending conjugation can sometimes decrease the singlet oxygen quantum yield, strategic modifications can maintain or even enhance this property. nih.gov For instance, the synthesis of various phenalenone derivatives bearing functional groups like amines, carboxylic acids, and alcohols has been achieved with good to excellent yields, and many of these new compounds retain the high singlet oxygen quantum yield of the parent molecule. nih.gov
Table 1: Singlet Oxygen Quantum Yields of Selected Photosensitizers
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| 1H-Phenalen-1-one | Various | ~1.0 | nih.govresearchgate.net |
| Halogenated BODIPY with methylthio group | Various | High and constant | rsc.org |
| Amino-BODIPY derivative 8 | - | 0.78 | rsc.org |
| Amino-BODIPY derivative 9 | - | 0.96 | rsc.org |
| ZnPcOBP | Toluene | 0.60 | researchgate.net |
This table presents a comparison of singlet oxygen quantum yields for 1H-phenalen-1-one and other photosensitizers, highlighting the high efficiency of the phenalenone core.
Development of Photochromic and Fluorescent Switches
Derivatives of this compound have been instrumental in the development of photochromic and fluorescent switches. rsc.org These "smart" materials can reversibly change their color and/or fluorescence properties upon stimulation with light. This behavior stems from light-induced conformational changes within the molecule. rsc.org
For example, hydrazone derivatives integrated with different fluorophore units such as perylene, tetraphenylethylene, and triphenylamine (B166846) have demonstrated fluorophore-dependent fluorescence photoswitching. rsc.org Some of these derivatives exhibit reversible off-on or dual-state fluorescence switching, making them suitable for applications in molecular electronics and sensors. rsc.org Blending photochromic compounds like 2,3-diarylcyclopent-2-en-1-ones with fluorescent 1H-phenalen-1-one derivatives has also been a successful strategy for creating new fluorescent switches. researchgate.net
Applications in Optical Memory Devices
The reversible photoswitching properties of this compound derivatives make them promising candidates for optical memory devices. chinesechemsoc.org Solid-state fluorescent switches, in particular, have garnered significant attention for their potential in high-density data storage. chinesechemsoc.org The ability to write, read, and erase information using light offers a significant advantage over traditional magnetic and electronic storage methods.
The principle behind their use in optical memory lies in the distinct optical properties of their different isomeric forms. One isomer can represent a "0" state, while the other represents a "1" state. By using specific wavelengths of light, the material can be switched between these states, effectively writing and erasing data. The readout process can be achieved by detecting the absorption or fluorescence of the material. A novel square-planar complex [CoIIL], synthesized using a phenalenyl-derived ligand, has been successfully employed as the active material in a resistive switching memory device, demonstrating stable and reproducible switching behavior. researchgate.net
Potential in Dye-Sensitized Solar Cells (DSSC) and Light-Emitting Diodes
The strong absorption of light in the visible spectrum and favorable electronic properties make this compound derivatives attractive for use in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). mdpi.comambeed.com In DSSCs, these molecules can act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material to generate a photocurrent. nih.govbibliotekanauki.pl The efficiency of DSSCs is highly dependent on the properties of the sensitizing dye. nih.gov Hydrazone derivatives, in general, have been identified as efficient molecules for use in DSSCs. mdpi.comdergipark.org.trdergipark.org.trresearchgate.net
In OLEDs, these compounds can serve as emissive materials. By applying an electric field, the molecules are excited and then relax by emitting light. The color of the emitted light can be tuned by modifying the chemical structure of the derivative. Cyclotriphosphazene (B1200923) appended phenothiazine-hydrazone hybrid materials have been synthesized and studied for their photophysical and electrochemical properties, showing potential for tunable yellow-green emission in light-emitting applications. researchgate.net
Chemical Sensing Technologies
The ability of this compound and its derivatives to interact with specific ions and molecules, leading to a detectable change in their optical properties, forms the basis of their application in chemical sensing. dergipark.org.trresearchgate.netsciforum.net
Design of Chemosensors for Metal Ions and Anions (e.g., Cyanide, Mercury)
Derivatives of this compound can be designed to act as highly selective and sensitive chemosensors for a variety of metal ions and anions. dergipark.org.trsciforum.net The hydrazone moiety, with its proton donor and acceptor sites, is particularly effective at binding with specific analytes. dergipark.org.trmdpi.com This binding event often triggers a change in the molecule's conformation or electronic structure, resulting in a visible color change (colorimetric sensor) or a change in fluorescence intensity (fluorimetric sensor). mdpi.comuminho.pt
These sensors have been developed for the detection of environmentally and biologically important species such as cyanide and mercury. For example, simple phthalimide–hydrazone probes have demonstrated strong and selective coloration in the presence of cyanide ions. researchgate.net Similarly, other hydrazone-based sensors have shown high sensitivity towards cyanide, with detectable color changes from yellow to orange. researchgate.net The interaction mechanism often involves the formation of a stable complex with the target ion. researchgate.net Research has also explored the use of these derivatives for the detection of other anions like fluoride (B91410) and metal ions such as copper and iron. mdpi.comresearchgate.net
Table 2: Examples of Hydrazone-Based Chemosensors
| Sensor Type | Target Analyte | Detection Method | Observable Change | Reference |
| Phthalimide–hydrazone probes | Cyanide ions | Colorimetric | Yellow to orange | researchgate.net |
| Dinitrophenyl hydrazone | Cyanide, Fluoride | Colorimetric | Light yellow to magenta | uminho.pt |
| Phenylalanine-based hydrazones | Copper (Cu²⁺), Iron (Fe³⁺) | Fluorimetric | Changes in fluorescence intensity | mdpi.com |
This table provides examples of hydrazone derivatives used as chemosensors, detailing the target analyte, detection method, and the resulting observable change.
pH Sensing Mechanisms
The phenalenone core is a key component in the design of novel pH sensors due to its distinct photophysical properties that can be modulated by environmental pH. Derivatives of 1H-phenalen-1-one have been engineered to function as reversible, multi-channel pH sensors.
A notable example is the derivative 9-(4-hydroxyphenylamino)-1-oxo-phenalenone (HPAP), which demonstrates switchable pH sensing capabilities. nih.gov This compound functions effectively as a sensor in the pH range of 7 to 12 and acts as a colorimetric indicator specifically between pH 10 and 11. nih.gov The sensing mechanism is proposed to be based on a photoinduced electron transfer (PET) process. nih.gov The sensor's utility is enhanced by its reversibility across four detectable channels: UV-Vis absorption, colorimetric changes, emission, and photoluminescence, allowing for its reuse in multiple experiments. nih.gov
Generally, hydrazone-based sensors can exhibit pH sensitivity through mechanisms like keto-enol tautomerism, where the equilibrium shifts with changing pH, altering the electronic and, consequently, the spectroscopic properties of the molecule. semanticscholar.org The protonation or deprotonation of the hydrazone moiety or other functional groups on the aromatic backbone can lead to significant changes in the molecule's conjugation and charge distribution, resulting in observable shifts in absorption or fluorescence. semanticscholar.orgresearchgate.net For instance, some aroyl-hydrazone skeletons undergo tautomeric equilibria that are dependent on the pH value, leading to a colorimetric effect. semanticscholar.org
Table 1: Characteristics of a Phenalenone-Based pH Sensor
| Compound | pH Sensing Range | Key Transition | Proposed Mechanism | Reversible Channels |
|---|
Catalysis and Electrocatalysis
The ability of the hydrazone functional group to chelate with metal ions has led to the development of a wide array of metal complexes with significant catalytic and electrocatalytic activities.
Development of Catalysts based on Hydrazone Metal Complexes
Hydrazone ligands, including those derived from phenalenone, form stable chelate complexes with transition metals, which can catalyze various chemical reactions. semanticscholar.orggoogle.com The catalytic activity of these complexes is influenced by several factors, including the nature of the ligand, the metal ion, the solvent, and the ligand-to-metal ratio. google.com
For example, copper(II) complexes formed in-situ with various pyrazole-hydrazone derivatives have been shown to effectively catalyze the oxidation of catechol to o-quinone. google.com The efficiency of these catalysts varies, with some ligand-metal combinations achieving oxidation rates as high as 72.92 µmol·L⁻¹·min⁻¹. google.com Similarly, nickel(II)-hydrazone complexes have been successfully employed as catalysts in Suzuki coupling reactions, a vital method for forming C-C bonds in synthetic chemistry. nist.gov In one study, a nickel complex demonstrated good catalytic activity in the reaction between phenylboronic acid and various aryl bromides, achieving a conversion rate of 81.86% with 1-bromo-4-nitrobenzene. nist.gov
Electroactive Materials for Energy Applications (e.g., Fuel Cells, Cathodes)
The redox-active nature of the phenalenyl unit makes its derivatives promising candidates for electroactive materials in energy applications. A significant development in this area is the use of a phenalenyl-based dinuclear iron(III) complex as a robust cathode material in a one-compartment H₂O₂ fuel cell. nih.gov This complex was synthesized from a Schiff base ligand, (E)-9-(2-(2-hydroxy-3-methoxybenzylidene)hydrazineyl)-1H-phenalen-1-one, which is derived from a phenalenone hydrazone precursor. The resulting complex demonstrated the ability to undergo a five-electron reduction under an applied potential, highlighting its utility in energy conversion systems. nih.gov
Redox Switching Behavior in Resistive Memory Devices
The redox properties of phenalenyl-based metal complexes are also being harnessed for applications in next-generation data storage. Redox-based resistive random-access memory (ReRAM) is an emerging technology that relies on materials that can switch between different resistance states upon application of a voltage. acs.org
A novel square-planar cobalt(II) complex, synthesized with the phenalenyl-derived ligand 9,9'-(ethane-1,2-diylbis(azanediyl))bis(1H-phenalen-1-one), has been successfully used as the active material in a resistive memory device. nih.govresearchgate.net This device, with an indium tin oxide/Co(II)L/Al structure, exhibited stable and reproducible switching between high and low resistance states for over 2000 seconds. nih.govresearchgate.net The switching mechanism is attributed to the redox activity of both the Co(II) metal center and the π-conjugated phenalenyl backbone of the ligand. nih.govresearchgate.net
Table 2: Performance of a Phenalenyl-Based Resistive Memory Device
| Device Structure | Active Material | Switching Behavior | Stability |
|---|
Polymer Science and Nanomaterials
The incorporation of functional molecules like this compound into larger macromolecular structures is an area of growing interest for creating materials with tailored properties.
Incorporation into Polymeric Systems
While detailed research on the specific incorporation of this compound into polymers is nascent, the potential for such applications has been noted. Patent literature suggests that the complex-forming capabilities of phenalenone derivatives could be utilized in polymerization technology. google.com Such incorporation could be aimed at creating functional polymers for various applications, including the development of materials with specific optical, electronic, or catalytic properties. google.comgoogle.com For instance, polycyclic aromatic compounds are used to create pendant polymer compounds and crosslinked polymers for use in organic electroluminescent devices. google.com Hydrazone derivatives, in a broader context, are also known to be used as polymer initiators. presens.de The synthesis of polymers containing phenalenone units could lead to novel materials for applications in biomaterials, energy-related fields, and environmentally friendly materials. researchgate.net
Role in Nanoparticle Synthesis
The unique electronic and structural characteristics of phenalenone-based ligands, including this compound, make them valuable components in the synthesis and stabilization of nanoparticles. While direct studies on this compound for this specific application are not extensively documented, the principles governing the use of related phenalenone and hydrazone compounds as ligands provide a strong basis for their potential role.
Ligands are crucial in nanoparticle synthesis as they control the size, shape, and stability of the nanoparticles by binding to their surface. nih.gov The hydrazone moiety (C=N-NH₂) in this compound contains nitrogen atoms with lone pairs of electrons, which can coordinate effectively with metal atoms on the surface of nanoparticles. nih.gov This coordination passivates the surface, preventing aggregation and enabling the formation of stable, well-dispersed nanoparticle colloids. Such ligands are classified as L-type ligands, which are neutral electron donors forming dative bonds with the nanoparticle surface. nih.gov
Phenalenone-based units have been successfully incorporated into more complex ligands for creating transition-metal catalysts and functional materials. acs.orgacs.org For example, a ligand incorporating two phenalenone units, 9,9′-(ethane-1,2-diylbis(azanediyl))bis(1H-phenalen-1-one), was used to synthesize a square-planar Copper(II) complex. acs.org Such complexes can serve as building blocks or catalysts in materials science. The ability of the phenalenyl system to act as a stable "electron reservoir" is a key feature, suggesting that its derivatives could be used to synthesize nanoparticles with specific electronic or catalytic properties. acs.orgacs.org Furthermore, hydrazone derivatives have been appended to other stable structures, like cyclotriphosphazene, to create hybrid inorganic-organic materials with tailored photophysical properties, demonstrating the versatility of the hydrazone group in materials synthesis. researchgate.net
The choice of ligand significantly influences the final properties of nanoparticle-based films, affecting factors like interparticle distance and charge transport. nih.gov The rigid, planar structure of the phenalenone core combined with the coordinating hydrazone group suggests that this compound could be employed to create densely packed, ordered nanoparticle assemblies with potentially enhanced electronic conductivity compared to those stabilized by long, insulating alkyl chains. nih.gov
Table 1: Influence of Ligand Type on Nanoparticle Properties
| Ligand Type | Functional Group Example | Binding Mechanism | Influence on Nanoparticle Films | Reference |
|---|---|---|---|---|
| L-Type | Amine, Phosphine, Hydrazone | Coordination via lone pair of electrons (dative bond) | Can provide good stability. The nature of the ligand backbone (e.g., rigid phenalenone) influences interparticle spacing. | nih.gov |
| X-Type | Carboxylate, Thiolate, Phosphonate | Anionic groups binding to cationic surface atoms | Often provide strong binding; short-chain versions can improve conductivity by reducing interparticle distance. | nih.gov |
| Inorganic | Sulfide (S²⁻), Halides (Cl⁻, I⁻) | Ionic or covalent bonding | Can create all-inorganic films with superior electrical conductivity. | nih.gov |
| Polymeric | Block Copolymers | Multiple anchor points, steric stabilization | Used to create films with tailored porosity and high structural integrity. | nih.gov |
Corrosion Inhibition Applications
The effectiveness of an organic inhibitor is largely determined by its molecular structure, specifically the presence of heteroatoms (like nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons. mdpi.comchemrevlett.com this compound is rich in these features:
Nitrogen and Oxygen Atoms: The molecule contains two nitrogen atoms in the hydrazone group and an oxygen atom in the carbonyl group. These heteroatoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms (e.g., iron), leading to strong adsorption (chemisorption). chemrevlett.com
Aromatic System: The extensive π-electron system of the fused phenalenone rings allows for strong interaction with the metal surface through π-stacking. bohrium.com This contributes to the formation of a stable, dense protective film.
Hydrazone Moiety: The –C=N-NH– linkage is a known active center in many potent corrosion inhibitors. sciencetechindonesia.comanalis.com.myresearchgate.net
Studies on various hydrazone derivatives confirm their ability to act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. scirp.orgsciencetechindonesia.com The adsorption of these inhibitors on mild steel surfaces in acidic media typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of inhibitor molecules on the metal surface. scirp.orgbohrium.com The efficiency of inhibition generally increases with the concentration of the inhibitor until a maximum surface coverage is achieved. scirp.orgsciencetechindonesia.com For instance, hydrazone derivatives have demonstrated inhibition efficiencies exceeding 90% at optimal concentrations. scirp.orgsciencetechindonesia.com
Table 2: Research Findings on Hydrazone-Based Corrosion Inhibitors for Steel in HCl
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
|---|---|---|---|---|
| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid | 1x10⁻³ M | 91.34% | N/A | sciencetechindonesia.com |
| N-Benzo researchgate.netfunctmaterials.org.uadioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine | 1x10⁻³ M | 91.30% | N/A | sciencetechindonesia.com |
| 1-(phthalazin-1(2H)-one) [(pyridin-2-yl) ethylidene] hydrazone | 5.0 x 10⁻³ M | 93% | Langmuir | scirp.org |
Dye Chemistry and Pigments
The phenalenone framework is an intrinsically colored, polycyclic aromatic hydrocarbon that serves as the core structure for a variety of dyes and natural pigments. sci-hub.stnist.gov The color and photophysical properties of these compounds arise from the extended π-conjugated system of the fused rings. researchgate.net 1H-Phenalen-1-one itself is a yellow solid, and its derivatives are found in nature as fungal and plant pigments. sci-hub.stnist.gov
The introduction of functional groups onto the phenalenone skeleton allows for the fine-tuning of its electronic properties, which in turn modifies its color and fluorescence characteristics. researchgate.net Attaching a hydrazone group to the phenalenone ketone creates a new, larger conjugated system. This functionalization typically leads to a bathochromic shift (a shift to longer wavelengths) in the compound's absorption spectrum, resulting in a change of color. researchgate.net The hydrazone moiety acts as an auxochrome, a group that alters the light-absorbing properties of the core chromophore.
The photophysical properties of phenalenone derivatives have been extensively studied. They absorb light in the UV-visible range and many exhibit fluorescence. researchgate.net For example, various phenalenone derivatives have been synthesized that absorb between 300-429 nm and emit light in the 348-578 nm range, covering a spectrum from blue to yellow-green. researchgate.net The specific wavelengths depend heavily on the type and position of the substituent on the phenalenone ring. researchgate.net
Hydrazone-based dyes are a recognized class of organic colorants. researchgate.netrsc.org They have been utilized in various advanced applications, such as in the formulation of passivators for perovskite solar cells, where an organic hydrazone dye was used to reduce defects and improve both the efficiency and stability of the device. rsc.org This highlights the utility of the hydrazone functional group in creating stable, photoactive molecules for modern materials.
Table 3: Photophysical Properties of Selected Phenalenone Derivatives
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Solvent/Matrix | Reference |
|---|---|---|---|---|
| Phenalenone (PN) | ~340 | ~480 | Various | researchgate.netnih.gov |
| 6-Ethoxy-phenalenone | Red-shifted vs. PN | Low quantum yield | Various | researchgate.net |
| 2-Benzoxazolyl-phenalenone | ~420 | Fluorescent | N/A | researchgate.net |
| Amino/Bromo substituted PN (OE19) | ~525 (Green) | Red fluorescence | PBS/DMSO | nih.gov |
Comparative Studies and Future Research Perspectives
Comparison with Other Phenalenone Derivatives
The phenalenone core is a versatile scaffold, and its derivatization leads to a wide spectrum of physicochemical properties. Understanding how 1H-Phenalen-1-one, hydrazone fits within this family provides valuable insights.
Structure-Property Relationship Analysis across Phenalenone Scaffolds
The properties of phenalenone derivatives are intricately linked to their molecular structure. researchgate.net The introduction of various substituents onto the phenalenone framework can dramatically alter their electronic and, consequently, their chemical behavior. For instance, the presence of electron-donating or electron-accepting groups influences the energy levels of the molecular orbitals, which in turn affects their absorption and emission characteristics. uchile.cl
The reactivity of the phenalenone core is also highly dependent on its substituents. For example, a chlorine atom at the C3 position of 2-benzoyl-3-chloro-1H-phenalen-1-one allows for nucleophilic aromatic substitution reactions. vulcanchem.com In contrast, the ketone group at the C2 position can undergo typical ketone reactions like reduction or condensation to form hydrazones. vulcanchem.com The planarity of the phenalenone core is another critical factor, facilitating π-stacking interactions which are significant in supramolecular chemistry. vulcanchem.com
The introduction of a hydrazone moiety to the phenalenone structure, as in this compound, introduces a new reactive site and alters the electronic landscape of the parent molecule. This modification is expected to influence its coordinating abilities and photochemical properties.
Comparative Photophysical Properties
Phenalenone and its derivatives are renowned for their remarkable photophysical properties, particularly as efficient photosensitizers. nih.gov Phenalenone itself exhibits a near-unity singlet oxygen quantum yield. nih.gov However, its applications can be limited by its UV absorption. nih.gov
Research has focused on modifying the phenalenone structure to red-shift its absorption spectrum. The introduction of electron-donating groups, such as an amine at the 6-position, has been shown to shift the absorption to longer wavelengths. nih.gov The addition of heavy atoms like bromine can further enhance singlet oxygen production. nih.gov
The photophysical properties of phenalenone derivatives are highly sensitive to their environment. uchile.cl The nature of the solvent can significantly impact their absorption and emission spectra, as well as their photo-stability. uchile.cl For example, some derivatives are stable in non-polar solvents like benzene (B151609) but can undergo photoreduction in alcohols. uchile.cl
The table below presents a comparison of the photophysical properties of different phenalenone derivatives.
| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| Phenalenone | ~300-400 vulcanchem.com | --- | Various | ~1.0 nih.gov |
| 6-amino-2,5-dibromo-phenalenone (OE19) | Green region nih.gov | Red region nih.gov | --- | Efficient nih.gov |
| 3-Hydroxyphenalenone (3OHPN) | --- | --- | Acetonitrile | 0.833 ± 0.062 uchile.cl |
| 3-Hydroxyphenalenone (3OHPN) | --- | --- | Benzene | 0.332 ± 0.012 uchile.cl |
| 3-Ethoxyphenalenone (3OEtPN) | --- | --- | Acetonitrile | 0.519 ± 0.021 uchile.cl |
| 3-Ethoxyphenalenone (3OEtPN) | --- | --- | Benzene | 0.735 ± 0.032 uchile.cl |
Comparison with Other Hydrazone Classes
Hydrazones are a well-established class of compounds with diverse applications. Comparing this compound to other hydrazones highlights its unique potential.
Distinctive Features and Advantages of this compound as a Subclass
Hydrazones, characterized by the >C=N-NH- group, are known for their biological activities and use as ligands in coordination chemistry. nih.govnih.gov The incorporation of the phenalenone moiety into a hydrazone structure, creating this compound, offers distinct advantages. The extended π-system of the phenalenone core can enhance the photophysical properties of the hydrazone, potentially leading to novel fluorescent sensors or photosensitizers.
Furthermore, the phenalenone group itself possesses biological activity, including antimicrobial and anticancer properties. mdpi.com The combination of the phenalenone and hydrazone functionalities in a single molecule could lead to synergistic effects, resulting in enhanced biological efficacy. The compound this compound has been identified as a bioactive compound in the ethanol (B145695) extract of Indonesian red betel (Piper crocatum). rasayanjournal.co.in
Comparative Reactivity and Ligating Behavior
The reactivity of hydrazones is centered around the imine-like double bond and the amino group. They can act as bidentate or polydentate ligands, coordinating to metal ions through the nitrogen and often another donor atom. nih.govresearchgate.net The ligational behavior of hydrazones can be highly dependent on the nature of the metal ion and the counter-anion present in the reaction. nih.govnih.gov
A study on a phenolic quinolyl hydrazone demonstrated that it can form mono- and binuclear as well as dimeric complexes with copper(II) depending on the anion. nih.gov The coordination of the hydrazone to the metal ion was confirmed by a shift in the ν(C=N) stretching frequency in the IR spectrum. nih.gov
A redox-active hydrazone ligand bearing a phenalenol group has been shown to form neutral six-coordinate complexes with iron and cobalt. researchgate.net This indicates the potential of the phenalenone moiety to participate in the redox chemistry of the resulting metal complexes. The design of a new Schiff base ligand, (E)-9-(2-(2-hydroxy-3-methoxybenzylidene)hydrazineyl)-1H-phenalen-1-one, further highlights the versatility of phenalenone-hydrazone systems in forming multinuclear metal complexes with interesting electrochemical properties. researchgate.net
The reactivity of this compound is expected to be a combination of the typical reactions of the hydrazone group and the phenalenone core. The presence of the bulky and electronically active phenalenone group will likely influence the steric and electronic environment around the hydrazone's coordination sites, potentially leading to unique complexation behavior and catalytic activity.
Integration with Interdisciplinary Research Fields
The unique characteristics of this compound and its derivatives open up avenues for their application in various interdisciplinary research fields. The strong photosensitizing properties of the phenalenone core suggest potential uses in photodynamic therapy (PDT) for cancer and antimicrobial treatments. nih.gov The ability of hydrazones to act as versatile ligands for metal ions makes them attractive for the development of new catalysts and materials with interesting magnetic or optical properties.
Furthermore, the intersection of phenalenone chemistry with plant science reveals their role as phytoalexins, compounds produced by plants for defense against pathogens. acs.org This suggests that this compound and related compounds could be explored for their potential as environmentally friendly pesticides or plant protectants. The exploration of phenalenone derivatives in materials science could lead to the development of novel organic semiconductors and fluorescent probes. doi.org The synthesis of monoaminophenalenones as dyes and their intermediates further underscores the potential of this class of compounds in the chemical industry. researchgate.net
Advanced Spectroscopic Techniques for Complex Systems
The intricate electronic and structural nature of this compound and its related complexes necessitates the use of advanced spectroscopic methods for a thorough understanding. While standard techniques like UV-Visible, FTIR, and NMR spectroscopy provide foundational data, more sophisticated approaches are required to probe the nuanced behaviors of these systems.
Researchers utilize time-resolved fluorescence spectroscopy to study the fluorescence decay and quantum yields of phenalenone derivatives in various solvents, revealing the presence of multiple lifetimes and the significant impact of molecular structure on photosensitizing efficiency. uchile.clresearchgate.net For detailed structural elucidation, especially of complex derivatives and metal complexes, single-crystal X-ray diffraction (SCXRD) is indispensable. For instance, SCXRD was used to characterize a dinuclear Iron(III) complex derived from a Schiff base ligand, (E)-9-(2-(2-hydroxy-3-methoxybenzylidene)hydrazineyl)-1H-phenalen-1-one. researchgate.netresearchgate.net Furthermore, electrochemical properties are investigated using techniques like cyclic voltammetry (CV), which has been employed to study the redox behavior of phenalenyl-based complexes, revealing their potential as electroactive materials. researchgate.netresearchgate.net Two-dimensional NMR techniques are also applied for unambiguous assignment of complex structures. researchgate.net
Synergistic Computational and Experimental Approaches
The integration of computational modeling with experimental results provides a powerful paradigm for advancing research into this compound. This synergy allows for the rational design of new derivatives, a deeper understanding of reaction mechanisms, and the prediction of material properties.
Density Functional Theory (DFT) calculations are frequently used to optimize molecular geometries, predict HOMO-LUMO gaps, and calculate redox potentials. researchgate.net These theoretical findings are then validated against experimental data from techniques like cyclic voltammetry. researchgate.net Time-dependent DFT (TD-DFT) is employed to predict UV-Vis absorption spectra, which can be compared with experimental measurements to confirm electronic transitions. Molecular dynamics (MD) simulations help in studying solvation effects, while Natural Bond Orbital (NBO) analysis can quantify intramolecular interactions like hydrogen bonding. In the field of drug discovery, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, combined with experimental screening, helps to identify the key structural components of amino-substituted 1H-phenalen-1-ones that are crucial for their biological activity. mdpi.com This combined approach accelerates the discovery and optimization of compounds for specific applications.
Table 1: Synergistic Approaches in 1H-Phenalen-1-one Research
| Computational Method | Experimental Correlate | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Cyclic Voltammetry (CV) | Understanding redox properties and reaction mechanisms. researchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis Spectroscopy | Validating electronic transitions and predicting spectra. |
| 3D-QSAR Modeling | In vitro biological assays | Identifying structural features for enhanced biological activity. mdpi.com |
| Molecular Dynamics (MD) | Solvent-dependent studies | Investigating the influence of the environment on compound behavior. |
Emerging Research Directions and Challenges
The versatility of the phenalenone scaffold continues to inspire new research, focusing on the creation of novel molecules with tailored functions and the development of more efficient analytical and synthetic methodologies.
Exploration of Novel Derivatives and Functionalizations
A primary focus of current research is the synthesis of new derivatives of 1H-Phenalen-1-one to expand its functional scope. The core structure is amenable to various chemical modifications. A common strategy involves the synthesis of a chloromethyl derivative which acts as a versatile intermediate. acs.org This allows for the introduction of a wide array of functional groups through nucleophilic substitution, including amines, carboxylic acids, alcohols, and azides, often with good to excellent yields. acs.org
A significant area of exploration is the coupling of the phenalenone moiety with other chemical entities to create hybrid molecules with enhanced properties. For example, phenalenone has been coupled with triazolium salts via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce derivatives with potent antimicrobial activity. nih.gov Another example is the synthesis of the Schiff base ligand, (E)-9-(2-(2-hydroxy-3-methoxybenzylidene)hydrazineyl)-1H-phenalen-1-one, by reacting a phenalenone precursor with a hydrazine (B178648) derivative, leading to new metal-coordinating compounds. researchgate.netresearchgate.net These new derivatives are promising as photosensitizers for applications such as antimicrobial photodynamic therapy. acs.orgnih.gov
Methodological Advancements in Synthesis and Characterization
Advancements in synthetic organic chemistry are continuously being applied to the synthesis of 1H-Phenalen-1-one derivatives. An effective and versatile approach begins with the chloromethylation of phenalenone, creating an intermediate that can be readily functionalized. For more complex architectures, modern coupling reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are employed, which allow for the efficient linking of phenalenone units to other molecular fragments in organic media. nih.gov Another synthetic route involves an oxidative dealkylation strategy to produce functionalized phenalenones. uchile.cl
The characterization of these new compounds relies on a suite of analytical techniques. The structures of newly synthesized hydrazone derivatives are typically confirmed through a combination of spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy. mdpi.comderpharmachemica.com For unambiguous structural determination and analysis of three-dimensional arrangement, single-crystal X-ray diffraction is the gold standard. researchgate.net
Table 2: Synthesis and Characterization of 1H-Phenalen-1-one Derivatives
| Synthetic Method | Key Feature | Characterization Techniques |
|---|---|---|
| Chloromethylation & Substitution | Creates a versatile intermediate for adding various functional groups. acs.org | NMR, Mass Spectrometry |
| Oxidative Dealkylation | Forms functionalized phenalenones from O-alkylated phenalene (B1197917) precursors. uchile.cl | NMR, Cyclic Voltammetry |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Efficiently links phenalenone to other moieties like triazoles. nih.gov | NMR, Mass Spectrometry, UV-Vis |
| Schiff Base Condensation | Forms hydrazone derivatives by reacting with hydrazines. researchgate.net | FTIR, NMR, Single-Crystal X-ray Diffraction |
Theoretical Predictions for New Material Properties and Applications
Theoretical and computational chemistry are poised to play a crucial role in guiding the future development of materials based on this compound. By modeling the electronic structure of these molecules, scientists can predict their properties and propose novel applications before undertaking extensive synthetic work.
DFT calculations are at the forefront of these predictive efforts. They can be used to estimate the HOMO-LUMO gap, which is a key indicator of a molecule's electronic properties and reactivity. acs.org This allows for the in-silico screening of potential derivatives for applications in organic electronics. Theoretical models can also predict redox potentials, identifying promising candidates for use as electroactive materials in batteries or fuel cells. researchgate.net For instance, DFT studies have been used to gain insights into the catalytic reduction of hydrogen peroxide by an iron complex of a phenalenone hydrazone derivative. researchgate.net Furthermore, computational studies can explore how different functional groups and substitution patterns on the phenalenone ring system influence its electronic and photophysical properties, guiding the synthesis of new photosensitizers with optimized singlet oxygen quantum yields. uchile.cl This predictive power accelerates the design cycle for new materials with tailored optical, electronic, and catalytic properties.
Q & A
Q. What are the established synthetic methodologies for preparing hydrazone derivatives of 1H-Phenalen-1-one?
Hydrazone derivatives of 1H-Phenalen-1-one are typically synthesized via condensation reactions. A common approach involves reacting 1H-Phenalen-1-one with hydrazine hydrate or substituted hydrazides in organic solvents (e.g., ethanol or methanol) under reflux conditions . For greener synthesis, aqueous media, microwave-assisted methods, or mechanochemical grinding can reduce reaction time and improve yields . Post-synthesis purification often employs column chromatography, and structural confirmation relies on spectroscopic techniques (¹H NMR, IR, and elemental analysis) .
Q. Which spectroscopic techniques are critical for characterizing 1H-Phenalen-1-one hydrazone derivatives?
Key techniques include:
- ¹H NMR : Aromatic protons appear as multiplets (6.8–7.8 ppm), while hydrazone-specific signals (e.g., –NH–) are observed at ~8.3 ppm. Disappearance of –NHNH₂ signals indicates functionalization .
- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm hydrazone formation .
- Elemental analysis : Validates molecular composition by comparing experimental and theoretical C/H/N percentages .
Q. How can researchers design experiments to screen biological activities of hydrazone derivatives?
Standard protocols include:
- Antimicrobial assays : Broth microdilution (MIC determination) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Antioxidant testing : DPPH or ABTS radical scavenging assays to quantify free radical neutralization .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity . Positive controls (e.g., ascorbic acid for antioxidants, ampicillin for antimicrobials) are essential for data validation.
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing 1H-Phenalen-1-one hydrazones with high regioselectivity?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require acid/base catalysts.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or enzymes improve yields in aqueous media .
- Temperature control : Microwave irradiation reduces reaction time (e.g., 10–15 minutes vs. 6–8 hours under reflux) . Advanced monitoring via in situ FT-IR or HPLC ensures real-time tracking of intermediate formation .
Q. How can spectral data contradictions (e.g., missing –NH signals) be resolved during structural elucidation?
Discrepancies may arise from tautomerism or hydrogen bonding. Strategies include:
Q. What computational tools are effective for predicting antioxidant mechanisms of hydrazone derivatives?
Density functional theory (DFT) calculates thermodynamic parameters (bond dissociation enthalpy, ionization potential) to evaluate hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) mechanisms . QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with radical scavenging activity. For example, MHD 017 exhibits high antioxidant potential due to favorable Gibbs free energy (-15.2 kcal/mol) in HAT pathways .
Q. How can structure-activity relationships (SAR) guide the design of agrochemical hydrazone derivatives?
Key SAR insights include:
- Electron-withdrawing groups : Enhance antifungal/insecticidal activity (e.g., –NO₂ or –Cl substituents reduce EC₅₀ values by 50% in Rhizoctonia solani assays) .
- Heterocyclic integration : Pyridine or triazine rings broaden pesticidal spectra (e.g., compound 41 in shows activity against Lepidoptera and Coleoptera).
- Natural product hybrids : Indole- or cholesterol-based hydrazones (e.g., compound 49) improve selectivity and reduce mammalian toxicity .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Discrepancies may stem from assay variability (e.g., bacterial strain differences) or compound solubility. Solutions include:
- Standardized protocols : Follow CLSI guidelines for antimicrobial testing .
- Dose-response validation : Use multiple concentrations and statistical models (e.g., Probit analysis) to confirm EC₅₀/LC₅₀ values .
- Metabolomic profiling : GC-MS or LC-MS identifies off-target interactions (e.g., fatty acid disruption by nematicidal hydrazones) .
Q. How can hydrazone derivatives be isolated from natural sources like Musella lasiocarpa?
Isolation involves:
- Ethanol extraction : Soxhlet extraction of plant material, followed by solvent partitioning (e.g., ethyl acetate vs. water).
- Chromatographic separation : Silica gel or Sephadex LH-20 columns isolate phenalenone hydrazones (e.g., compounds 1–12 in ).
- LC-MS dereplication : Matches UV/HRMS data with databases (e.g., DNP) to identify novel derivatives .
Q. What mechanistic studies elucidate the antiviral activity of 1H-Phenalen-1-one hydrazones?
Techniques include:
- Molecular docking : Predicts binding to viral coat proteins (e.g., TMV-CP interaction with compound 107) .
- TEM imaging : Visualizes viral particle assembly inhibition (e.g., disrupted TMV virions) .
- Defense enzyme assays : Measures peroxidase (POD) or phenylalanine ammonia-lyase (PAL) upregulation in host plants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
